Sophoraflavanone B
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333502 | |
| Record name | 8-Isopentenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68682-02-0 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isopentenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Sophoraflavanone B: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide for the isolation of Sophoraflavanone B, a prenylated flavonoid from the roots of Sophora flavescens. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details established methodologies for extraction, purification, and quantification, supported by quantitative data and visual workflows.
Introduction
Sophora flavescens, a perennial shrub used in traditional East Asian medicine, is a rich source of bioactive compounds, including a variety of flavonoids. Among these, prenylated flavanones have garnered significant scientific interest due to their diverse pharmacological activities. This compound, a member of this class, has demonstrated notable biological properties, including antimicrobial activity. This guide synthesizes data from multiple studies to provide a representative and detailed protocol for its isolation and purification.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of flavonoids from Sophora flavescens roots. These values provide a comparative overview of the efficiencies of different methodologies.
Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens
| Extraction Method | Solvent/Reagent | Key Parameters | Reported Yield of Total Flavonoids | Reference |
| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction, 3 cycles of 2 hours each | 1.54% (308 g from 20 kg of roots) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C8mim]BF4) | Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°C | 7.38 mg/g of raw material (prenylated flavonoids) | [2][3] |
| Mechanochemical-Promoted Extraction (MPET) | Water with Na2CO3 (15%) | Grinding speed: 440 rpm; Time: 17.0 min; Solid-to-liquid ratio: 1:25 g/mL | 35.17 mg/g of raw material | [4][5] |
| Supercritical CO2 Fluid Extraction | CO2 with Ethanol | Temperature: 30°C; Pressure: 30 MPa; Time: 60 min; Ethanol flow rate: 0.4 mL/min | 5.82% | [6] |
Table 2: Purification Yields of Specific Flavanones from Sophora flavescens
| Purification Method | Target Compound(s) | Yield from Crude Extract | Purity | Recovery | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Sophoraflavanone G, Kushenol I, Kurarinone | 22.5 mg, 39.3 mg, 83.5 mg from 350 mg crude extract | 95.6% - 99.4% | 91.7% - 92.3% | [7] |
| Macroporous Resin Column Chromatography | Total Flavonoids | Content increased from 12.14% to 57.82% | - | 84.93% | [8][9] |
Experimental Protocols
This section provides a detailed, synthesized protocol for the isolation of this compound, based on established methods for similar prenylated flavonoids from Sophora flavescens.
Protocol 1: Conventional Extraction and Chromatographic Purification
This protocol integrates solvent extraction with multi-step column chromatography to achieve high-purity this compound.
3.1.1. Materials and Equipment
-
Dried and powdered roots of Sophora flavescens
-
95% Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Methanol
-
Deionized water
-
Silica gel (for column chromatography)
-
Polyamide (for column chromatography)
-
Sephadex LH-20
-
Rotary evaporator
-
Glass columns for chromatography
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
3.1.2. Experimental Procedure
-
Extraction:
-
Macerate 1 kg of powdered Sophora flavescens roots with 8 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times with 6 L of 95% ethanol each time.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[1]
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in deionized water.
-
Perform liquid-liquid partitioning with an equal volume of petroleum ether to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L).
-
Combine the ethyl acetate fractions and concentrate to dryness to yield a flavonoid-rich extract.
-
-
Column Chromatography (Silica Gel):
-
Adsorb the flavonoid-rich extract onto a small amount of silica gel.
-
Pack a silica gel column with petroleum ether.
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (e.g., 100:1, 50:1, 20:1, 10:1, 1:1, v/v).[1]
-
Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values.
-
-
Column Chromatography (Polyamide):
-
Further purify the fractions containing the target compound on a polyamide column.
-
Elute with a stepwise gradient of ethanol-water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
Monitor fractions by TLC to identify those containing this compound.
-
-
Gel Filtration Chromatography (Sephadex LH-20):
-
For final purification, dissolve the enriched fraction in methanol and apply to a Sephadex LH-20 column.
-
Elute with methanol to remove remaining impurities.
-
-
Preparative HPLC (Optional Final Purification):
-
For very high purity, the isolated compound can be subjected to preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Proposed Mechanism of Action of this compound
Caption: Antimicrobial mechanism of this compound against MRSA.
Biological Activity of this compound
This compound has been reported to exhibit significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10] The proposed mechanism of action involves the direct binding of this compound to the peptidoglycan in the bacterial cell wall.[10] This interaction disrupts the integrity of the cell wall, leading to cell lysis and ultimately, bacterial death.[10] The minimum inhibitory concentration (MIC) of this compound for MRSA has been reported to be in the range of 15.6-31.25 μg/mL.[10]
Conclusion
This technical guide provides a comprehensive framework for the successful isolation of this compound from the roots of Sophora flavescens. The detailed protocols, supported by quantitative data and visual aids, offer researchers a solid foundation for obtaining this promising bioactive compound for further pharmacological investigation and drug development endeavors. The elucidated antimicrobial mechanism of this compound highlights its potential as a lead compound for the development of new antibacterial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry | Semantic Scholar [semanticscholar.org]
- 5. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Sophoraflavanone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone B, a prenylated flavonoid with the molecular formula C₂₀H₂₀O₅, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Also known as 8-prenylnaringenin, this compound is recognized as one of the most potent phytoestrogens.[2] Beyond its estrogenic effects, this compound exhibits promising antibacterial, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, isolation, and key bioassays, alongside a summary of its known mechanisms of action and involvement in various signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this promising natural compound.
Chemical Structure and Identification
This compound is a flavanone characterized by a C-8 prenyl group attached to the naringenin backbone.
-
IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
-
Molecular Formula: C₂₀H₂₀O₅
-
Molecular Weight: 340.37 g/mol
-
CAS Number: 480764
-
InChI: InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
-
InChIKey: LPEPZZAVFJPLNZ-SFHVURJKSA-N
-
SMILES: CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its isolation, characterization, and formulation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 340.37 g/mol | PubChem CID 480764 |
| Exact Mass | 340.131074 g/mol | |
| XLogP3 | 4.3 | PubChem CID 480764 |
| Hydrogen Bond Donor Count | 3 | PubChem CID 480764 |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID 480764 |
| Rotatable Bond Count | 4 | PubChem CID 480764 |
| Solubility | Practically insoluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO. | [3] |
| Melting Point | Not experimentally determined in the reviewed literature. |
Spectroscopic Data
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a key tool for the identification of this compound. The negative ion mode typically shows a prominent [M-H]⁻ ion at m/z 339.1231. Fragmentation patterns can provide further structural confirmation.
-
UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. Flavanones typically show two main absorption bands: Band I (usually between 300-380 nm) and Band II (usually between 240-280 nm). The exact absorption maxima for this compound would need to be determined experimentally.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O-C) functional groups, consistent with its flavanone structure.
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, making it a compound of significant therapeutic interest.
Phytoestrogenic Activity
This compound is renowned for being one of the most potent phytoestrogens, exhibiting strong binding affinity for both estrogen receptor α (ERα) and ERβ.[2][4] This estrogenic activity is the basis for its potential application in hormone replacement therapy and for alleviating menopausal symptoms.[5]
Antibacterial Activity
This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3][6] Its mechanism of action involves the disruption of the bacterial cell wall.[7]
Anti-inflammatory Activity
The compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways.
Anti-cancer Activity
Emerging research indicates that this compound possesses anti-cancer properties, including the ability to inhibit the proliferation of cancer cells.
Signaling Pathways
The diverse biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.
Caption: Major signaling pathways modulated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation from Sophora flavescens
This protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from the roots of Sophora flavescens.
Caption: Workflow for the extraction and isolation of this compound.
Materials:
-
Dried roots of Sophora flavescens
-
95% Ethanol
-
Ethyl acetate
-
Deionized water
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder.
-
Extraction:
-
Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
-
Fractionation:
-
Suspend the crude extract in deionized water.
-
Perform liquid-liquid partitioning against an equal volume of ethyl acetate.
-
Repeat the partitioning three times and combine the ethyl acetate fractions.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate) to isolate this compound.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure compound.
-
Further purify by recrystallization if necessary.
-
Antibacterial Activity Assay against MRSA
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method.[3][6]
Materials:
-
This compound
-
MRSA strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the MRSA strain in MHB overnight at 37°C. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Compare the NO production in cells treated with this compound and LPS to cells treated with LPS alone to determine the inhibitory effect of the compound.
Conclusion
This compound is a multifaceted natural compound with a compelling profile of biological activities, positioning it as a strong candidate for further investigation in drug discovery and development. Its potent phytoestrogenic, antibacterial, anti-inflammatory, and emerging anti-cancer properties, coupled with its ability to modulate key cellular signaling pathways, underscore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to consistently extract, isolate, and evaluate the bioactivities of this compound. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and explore its potential for clinical applications.
References
- 1. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Therapy of this compound against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The mechanism of antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]
Sophoraflavanone B (C20H20O5): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone B is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Its chemical structure, characterized by the molecular formula C20H20O5, has drawn interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental data. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, also known by its IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, possesses a distinct flavanone core structure with a prenyl group substituent. This structural feature is often associated with enhanced biological activity.
| Property | Value | Source |
| Molecular Formula | C20H20O5 | PubChem |
| Molecular Weight | 340.37 g/mol | PubChem |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |
| CAS Number | 53846-50-7 | PubChem |
Biological Activities and Quantitative Data
Current research indicates that this compound exhibits a range of biological activities, with antimicrobial and antioxidant effects being the most prominently studied.
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
| Activity | Test Organism | Quantitative Data (MIC) | Reference |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | 15.6-31.25 µg/mL | [1] |
Antioxidant Activity
The antioxidant potential of this compound has been investigated, showing inhibitory effects on protein oxidative modification.
| Activity | Assay | Quantitative Data | Reference |
| Antioxidant | Inhibition of copper-ion-induced protein oxidative modification | Stronger than naringenin and mannitol | [2] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are an active area of investigation.
Antimicrobial Mechanism
The primary proposed mechanism for its anti-MRSA activity is the direct interaction with and disruption of the bacterial cell wall.
Signaling Pathways
As of the current literature review, specific studies detailing the direct effects of this compound on key signaling pathways such as NF-κB, MAPK, or PI3K/Akt are limited. Much of the research in this area has focused on the structurally related compound, Sophoraflavanone G. While these findings provide valuable insights into the potential mechanisms of prenylated flavanones, they cannot be directly attributed to this compound without further investigation.
For informational purposes, the following diagram illustrates the anti-inflammatory signaling pathways modulated by Sophoraflavanone G , as extensively reported in the literature.[3][4][5][6] It is hypothesized that this compound may exert its effects through similar mechanisms, but this requires experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test organism (e.g., MRSA) from an agar plate.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound dilutions to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antimicrobial and antioxidant activities. The available data, particularly its efficacy against MRSA, warrants further investigation for its potential development as a therapeutic agent. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways modulated by this compound is crucial to fully understand its biological effects.
-
Expanding Bioactivity Profiling: A broader screening of this compound against a wider range of microbial strains and in various models of oxidative stress and inflammation would be beneficial.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency and selectivity.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential lead compound for new therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources of Prenylated Flavanones: Focus on Sophoraflavanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavanones are a class of specialized metabolites found in various plant species that have garnered significant scientific interest due to their diverse pharmacological activities. The addition of a prenyl group to the flavanone backbone enhances their lipophilicity, which is believed to improve their interaction with cellular membranes and, consequently, their biological efficacy. Among these compounds, Sophoraflavanone B has emerged as a molecule of interest. This technical guide provides an in-depth overview of the natural sources of prenylated flavanones, with a specific focus on this compound, detailing quantitative data, experimental protocols for extraction and analysis, and insights into their molecular mechanisms of action.
Natural Sources of Prenylated Flavanones
The primary natural source of this compound and a rich diversity of other prenylated flavanones is the genus Sophora, belonging to the Fabaceae family.[1]
Sophora flavescens (Kushen)
The dried roots of Sophora flavescens, known in traditional Chinese medicine as "Kushen," are the most well-documented source of this compound and numerous other prenylated flavonoids.[2][3][4][5][6] Phytochemical investigations have led to the isolation of a wide array of these compounds from its roots, including but not limited to Sophoraflavanone G, Kurarinone, and Norkurarinol.[3][7]
Other Sophora Species
While Sophora flavescens is the most prominent source, other species within the genus also produce prenylated flavanones. These include:
-
Sophora alopecuroides : A known source of Sophoraflavanone G.
-
Sophora pachycarpa : Contains prenylated flavonoids like sophoraisoflavanone A and sophoraflavanone G.[8]
-
Sophora moorcroftiana : From which this compound and H have been isolated.[9]
Other Plant Families
Prenylated flavonoids are not exclusive to the Sophora genus. They are also found in other plant families, most notably the Moraceae family. Genera such as Artocarpus and Morus are known to produce a variety of prenylated flavonoids, although the presence of this compound in these is less commonly reported.
Quantitative Data on Prenylated Flavanone Content
The concentration of prenylated flavanones in their natural sources can vary depending on the plant part, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies on Sophora flavescens.
| Extraction Method | Solvent/Reagent | Key Parameters | Reported Yield of Total Prenylated Flavonoids (PFS) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C8mim]BF4) | Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°C | 7.38 mg/g | [3][4] |
| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction, 3 cycles of 2 hours each | Total Flavonoids: 1.54% (308 g from 20 kg of roots) |
| Extraction Method | Solvent | Specific Prenylated Flavanone | Reported Yield | Reference |
| Conventional Solvent Extraction | Methanol | Kurarinone | 52.9 ± 3.7 mg/g | |
| Sophoraflavanone G | 18.7 ± 1.3 mg/g | |||
| Solvent Partitioning | Ethyl Acetate (from aqueous suspension of ethanol extract) | Kurarinone | 200.8 ± 45 mg/g (in the ethyl acetate fraction) | |
| Sophoraflavanone G | 79.4 ± 26 mg/g (in the ethyl acetate fraction) |
Experimental Protocols
Extraction of Prenylated Flavanones from Sophora flavescens
The selection of an appropriate extraction method is critical for maximizing the yield and purity of prenylated flavanones.
This modern technique offers high efficiency and selectivity for prenylated flavonoids.[3][4]
-
Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens (passed through a 50-mesh sieve)
-
Ionic Liquid [C8mim]BF4 (1-octyl-3-methylimidazolium tetrafluoroborate)
-
Ultrasonic bath/probe
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Weigh 0.5 g of the powdered Sophora flavescens root and place it in a 50 mL centrifuge tube.
-
Add 13.5 mL of [C8mim]BF4 (for a 27 mL/g solvent-to-solid ratio).
-
Allow the mixture to soak for 6 hours.
-
Place the tube in an ultrasonic bath set at 56°C.
-
Apply ultrasonic irradiation for 38 minutes.
-
After extraction, centrifuge the sample at 8000 rpm for 5 minutes.
-
Collect the supernatant containing the extracted prenylated flavonoids.
-
-
Post-Extraction Processing:
-
The target compounds can be recovered from the ionic liquid using techniques like solid-phase extraction (SPE). The extract is then ready for quantitative analysis by HPLC.
-
A standard and widely used method for the extraction of flavonoids.
-
Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens
-
95% Ethanol
-
Reflux apparatus
-
Filtration system
-
Rotary evaporator
-
-
Procedure:
-
Weigh 1 kg of powdered Sophora flavescens roots and place it in a suitable flask.
-
Add 8 L of 95% ethanol to the flask.
-
Perform reflux extraction for 2 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Isolation and Purification of this compound
Following extraction, chromatographic techniques are employed to isolate and purify individual prenylated flavanones.
Polyamide resin is effective for separating flavonoids due to the hydrogen bonding interactions between the amide groups of the resin and the hydroxyl groups of the flavonoids.
-
Procedure:
-
Suspend the crude ethanol extract in deionized water.
-
Load the aqueous suspension onto a pre-treated polyamide column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound (this compound).
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) or repeated column chromatography (e.g., silica gel) to obtain pure this compound.
-
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a standard method for the quantification of flavonoids.
-
Chromatographic Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A. The exact gradient should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength for quantification of this compound (typically around 290 nm for flavanones).
-
Column Temperature: 30°C.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Dissolve a known amount of the dried Sophora flavescens extract in methanol.
-
Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Molecular Mechanisms
While specific signaling pathway data for this compound is limited, extensive research on the closely related Sophoraflavanone G provides valuable insights into the potential mechanisms of action for this class of compounds. Sophoraflavanone G has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathways
Sophoraflavanone G exerts its anti-inflammatory effects by targeting multiple signaling cascades in immune cells like macrophages and microglia.
-
NF-κB Pathway: Sophoraflavanone G has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[2] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Sophoraflavanone G has been observed to suppress the phosphorylation of JNK, a key component of the MAPK pathway, thereby inhibiting the transcriptional activity of AP-1.[2]
-
JAK/STAT and PI3K/Akt Pathways: In LPS-stimulated RAW264.7 cells, Sophoraflavanone G has been demonstrated to attenuate the phosphorylation of components of the JAK/STAT and PI3K/Akt signaling pathways, further contributing to its anti-inflammatory properties.[3]
-
Nrf2/HO-1 Pathway: Sophoraflavanone G can also upregulate the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, a pathway known to have cytoprotective and anti-inflammatory effects.[3][5]
Anti-Cancer Signaling Pathways
Sophoraflavanone G has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including triple-negative breast cancer.
-
EGFR-PI3K-AKT Pathway: In triple-negative breast cancer cells, Sophoraflavanone G has been shown to suppress tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway.[6] This inactivation leads to the inhibition of cell proliferation and metastasis, and the induction of apoptosis.
-
MAPK Pathway in Cancer: Similar to its role in inflammation, the MAPK pathway is also a target of Sophoraflavanone G in cancer cells. Blockage of this pathway contributes to the suppression of migration and invasion of cancer cells.[8]
-
Intrinsic Apoptosis Pathway: Sophoraflavanone G can induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[8]
Visualizations
Experimental Workflow
References
- 1. longdom.org [longdom.org]
- 2. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5280functionalmed.com [5280functionalmed.com]
- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Sophoraflavanone B: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone B, also known as 8-prenylnaringenin, is a prenylated flavonoid predominantly found in the root bark of Sophora flavescens. It has garnered significant scientific interest for its potent biological activities. Understanding its biosynthesis is critical for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides an in-depth overview of the complete biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the pathway and experimental workflows to facilitate comprehension and further research.
The Core Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in a specific, rate-limiting prenylation event. The pathway can be segmented into three major stages:
-
Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce the key precursor, 4-coumaroyl-CoA.[1]
-
Flavanone Core Formation : The flavonoid backbone is synthesized. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the central flavanone intermediate, (2S)-naringenin.[1][2]
-
Regiospecific Prenylation : This is the final, decisive step. The enzyme Naringenin 8-dimethylallyltransferase (SfN8DT-1) , a flavonoid-specific prenyltransferase identified in Sophora flavescens, catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the 8-position of the (2S)-naringenin A-ring.[3][4][5] This reaction yields the final product, this compound.
The biosynthesis of this and other related prenylated flavonoids is strictly localized to the root bark of the Sophora flavescens plant, where the expression of the key enzyme, SfN8DT-1, is specifically observed.[3][5]
Quantitative Data
Quantitative understanding of enzymatic reactions is crucial for optimizing production. While kinetic data for the specific enzymes from Sophora flavescens are limited in the literature, data from related species and feeding experiments provide valuable insights.
| Enzyme | Source Organism | Substrate(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| Chalcone Isomerase (CHI) | Soybean (Glycine max) | 2',4',4-Trihydroxychalcone | 16 µM | 11,000 min⁻¹ | 1.1 x 10⁷ | [6][7] |
| Chalcone Synthase (CHS) | Panicum virgatum | p-Coumaroyl-CoA | 1.17 ± 0.09 µM | 1.54 ± 0.03 min⁻¹ | 2.19 x 10⁴ | [2] |
Table 1: Representative Enzyme Kinetic Parameters. Note: These values are for homologous enzymes and may differ from those in S. flavescens.
| Experiment Type | Organism/System | Precursor Fed | Product(s) | Conversion/Yield | Reference |
| Feeding Experiment | S. flavescens cultured cells | 0.3 mM (2RS)-Naringenin | 8-Prenylnaringenin (this compound) & Leachianone G | Accumulation of intermediates observed | [8] |
| Feeding Experiment | S. flavescens cultured cells | 0.1 or 0.3 mM (2RS)-Naringenin | Sophoraflavanone G | 5 to 10% conversion of administered (2S)-Naringenin | [8] |
| Solvent Extraction | S. flavescens roots | - | Kurarinone | 52.9 ± 3.7 mg/g | |
| Solvent Extraction | S. flavescens roots | - | Sophoraflavanone G | 18.7 ± 1.3 mg/g |
Table 2: Quantitative Data from In Vivo and Extraction Studies.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and enzymatic characterization relevant to the this compound pathway.
Protocol for Flavonoid Extraction from Sophora Roots
This protocol is adapted from conventional solvent extraction methods used for Sophora species.[9]
Objective: To extract total flavonoids, including this compound, from dried root material.
Materials:
-
Dried, powdered roots of Sophora flavescens (passed through a 50-mesh sieve).
-
95% Ethanol (EtOH).
-
Ethyl acetate (EtOAc).
-
Deionized water.
-
Reflux apparatus, rotary evaporator, separatory funnel.
Procedure:
-
Extraction: a. Weigh 100 g of powdered Sophora flavescens root material and place it into a 2 L round-bottom flask. b. Add 800 mL of 95% ethanol. c. Perform reflux extraction for 2 hours at the boiling point of the solvent. d. Allow the mixture to cool, then filter through Whatman No. 1 filter paper to collect the ethanol extract. e. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Concentration: a. Combine all ethanol extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed, yielding a crude extract.
-
Fractionation (Liquid-Liquid Partitioning): a. Suspend the crude ethanol extract in 200 mL of deionized water. b. Transfer the aqueous suspension to a 500 mL separatory funnel. c. Perform liquid-liquid extraction with an equal volume (200 mL) of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate. d. Collect the upper ethyl acetate fraction. e. Repeat the ethyl acetate extraction on the aqueous layer two more times. f. Combine all ethyl acetate fractions. This fraction will be enriched with less polar flavonoids, including prenylated flavanones.
-
Final Concentration: a. Concentrate the combined ethyl acetate fraction to dryness using a rotary evaporator to yield the flavonoid-rich extract. b. Store the dried extract at -20°C prior to analysis.
Protocol for HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC method suitable for the quantification of prenylated flavonoids.[10][11][12]
Objective: To separate and quantify this compound in a plant extract.
Materials:
-
Flavonoid-rich extract (from Protocol 3.1).
-
This compound analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid.
-
HPLC system with a DAD or UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Procedure:
-
Sample and Standard Preparation: a. Prepare a stock solution of the this compound standard at 1 mg/mL in methanol. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Accurately weigh and dissolve the dried plant extract in methanol to a final concentration of 10 mg/mL. c. Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 294 nm (characteristic for flavanones).
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-41 min: Linear gradient from 90% to 10% B
-
41-50 min: 10% B (re-equilibration)
-
-
-
Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Quantify the amount of this compound in the extract by interpolating its peak area onto the calibration curve.
Protocol for Prenyltransferase Enzyme Assay
This protocol describes an in vitro assay to determine the activity of a flavonoid prenyltransferase, such as SfN8DT-1.
Objective: To measure the conversion of naringenin to this compound.
Materials:
-
Microsomal fraction containing the prenyltransferase (e.g., from yeast expressing SfN8DT-1).
-
(2S)-Naringenin.
-
Dimethylallyl pyrophosphate (DMAPP).
-
Assay buffer: 100 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂ and 10% (v/v) glycerol.
-
Stop solution: Ethyl acetate with an internal standard (e.g., 6-prenylnaringenin).
-
HPLC system for product quantification.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture by adding:
- 150 µL of assay buffer.
- 10 µL of 10 mM Naringenin (in DMSO, final concentration 0.5 mM).
- 10 µL of 10 mM DMAPP (in aqueous buffer, final concentration 0.5 mM).
- Microsomal protein preparation (e.g., 50-100 µg total protein). b. Adjust the final reaction volume to 200 µL with assay buffer. c. Prepare a negative control by omitting the enzyme or DMAPP.
-
Incubation: a. Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.
-
Reaction Termination and Extraction: a. Stop the reaction by adding 400 µL of the stop solution (ethyl acetate with internal standard). b. Vortex vigorously for 1 minute to extract the products. c. Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for Analysis: a. Carefully transfer the upper organic (ethyl acetate) layer to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. c. Re-dissolve the dried residue in 100 µL of methanol.
-
Quantification: a. Analyze the sample by HPLC (using Protocol 3.2) to quantify the amount of this compound produced. b. Calculate the specific activity of the enzyme (e.g., in pkat/mg protein).
Visualization of Experimental Workflow
The identification of a key gene like SfN8DT-1 involves a multi-step process combining molecular biology, bioinformatics, and biochemistry.
Conclusion and Future Outlook
The biosynthetic pathway of this compound is well-defined, culminating in the regiospecific C8-prenylation of (2S)-naringenin by the enzyme SfN8DT-1. This knowledge provides a robust framework for future research in several key areas:
-
Metabolic Engineering: Overexpression of key enzymes like CHS and particularly SfN8DT-1 in Sophora cell cultures or heterologous hosts (e.g., yeast, E. coli) could significantly increase yields.
-
Enzyme Engineering: The substrate specificity of SfN8DT-1 could be explored and potentially modified through protein engineering to generate novel prenylated flavonoids with unique therapeutic properties.
-
Regulatory Studies: Elucidating the transcriptional regulation of SfN8DT-1 and other pathway genes will uncover new targets for upregulating the entire pathway in response to specific elicitors or developmental cues.
This guide serves as a foundational resource for professionals aiming to harness the biosynthetic machinery of plants for the production of high-value pharmaceuticals like this compound.
References
- 1. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and structural characterization of flavoniods from twigs of Sophora japonica :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ftb.com.hr [ftb.com.hr]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Sophoraflavanone B CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sophoraflavanone B, a prenylated flavonoid with potential therapeutic applications. The document details its chemical identity, biological activities with a focus on its antioxidant properties, and relevant experimental methodologies.
Chemical Identity
This compound is a trihydroxyflavanone characterized by a prenyl group at position 8 of the (S)-naringenin backbone.[1] This structural feature contributes to its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 53846-50-7 | PubChem |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem[1] |
| Molecular Formula | C₂₀H₂₀O₅ | PubChem[1] |
| Molecular Weight | 340.4 g/mol | PubChem[1] |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C | PubChem[1] |
| Isomeric SMILES | CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C | PubChem[1] |
| InChI | InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 | PubChem[1] |
| InChIKey | LPEPZZAVFJPLNZ-SFHVURJKSA-N | PubChem[1] |
Biological Activity and Quantitative Data
This compound has demonstrated noteworthy biological activity, particularly as an antioxidant. Research has shown its ability to inhibit copper-ion-induced protein oxidative modification in vitro.[2] While extensive quantitative data for this compound is limited in the public domain, the study of closely related compounds, such as Sophoraflavanone G, provides valuable insights into its potential efficacy.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Model System | Endpoint | Result | Source |
| Protein Oxidative Modification | Copper-ion-induced oxidation in mice brain homogenate | Inhibition of protein oxidation | This compound showed stronger inhibition than naringenin and mannitol. | Biological Trace Element Research[2] |
For comparative purposes, Table 3 summarizes the more extensively documented biological activities of the structurally similar compound, Sophoraflavanone G.
Table 3: Selected Biological Activities of Sophoraflavanone G (Comparative Data)
| Activity | Cell Line/Model | IC₅₀ / Concentration | Effect | Source |
| Anticancer | HL-60 (Human promyelocytic leukemia) | 12.5 µM | Cytotoxic | Cayman Chemical[3] |
| Anticancer | HepG2 (Human liver cancer) | 13.3 µM | Cytotoxic | Cayman Chemical[3] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 1-50 µM | Reduction of Prostaglandin E₂ (PGE₂) production | Cayman Chemical[3] |
| Antibacterial | 21 strains of Methicillin-resistant S. aureus (MRSA) | MICs = 3.13-6.25 µg/ml | Active against MRSA | Cayman Chemical[3] |
| Enzyme Inhibition | α-glucosidase | Kᵢ = 5.6 µM | Inhibitory activity | Cayman Chemical[3] |
| Enzyme Inhibition | β-amylase | Kᵢ = 30.6 µM | Inhibitory activity | Cayman Chemical[3] |
Experimental Protocols
Assay for Inhibition of Protein Oxidative Modification
This protocol is a generalized procedure based on the available literature for assessing the inhibition of metal-catalyzed protein oxidation.
Objective: To determine the ability of this compound to inhibit the oxidative modification of proteins induced by copper ions.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) as a model protein
-
Copper (II) sulfate (CuSO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,4-Dinitrophenylhydrazine (DNPH) for carbonyl group derivatization
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of BSA in PBS.
-
Prepare a solution of CuSO₄ in water.
-
Prepare a solution of DNPH in HCl.
-
Prepare a solution of TCA.
-
Prepare a solution of guanidine hydrochloride.
-
-
Incubation:
-
In a microcentrifuge tube, mix the BSA solution with various concentrations of this compound (and a vehicle control).
-
Initiate the oxidative reaction by adding the CuSO₄ solution.
-
Incubate the mixture at 37°C for a specified period (e.g., 1-4 hours).
-
-
Derivatization of Carbonyl Groups:
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Centrifuge the tubes to pellet the protein.
-
Discard the supernatant and resuspend the protein pellet in the DNPH solution.
-
Incubate at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation and Washing:
-
Add TCA to precipitate the derivatized proteins.
-
Centrifuge and discard the supernatant.
-
Wash the protein pellet multiple times with an ethanol/ethyl acetate mixture to remove excess DNPH.
-
-
Quantification:
-
Resuspend the final protein pellet in guanidine hydrochloride solution.
-
Measure the absorbance of the solution at the appropriate wavelength (typically ~370 nm) using a spectrophotometer.
-
Calculate the amount of carbonyl content and determine the percentage of inhibition by this compound.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not yet fully elucidated, research on the related compound Sophoraflavanone G suggests potential mechanisms of action. Sophoraflavanone G has been shown to suppress the progression of triple-negative breast cancer through the inactivation of the EGFR-PI3K-AKT signaling pathway.[4]
Below is a conceptual workflow for the initial screening and characterization of the bioactivity of a natural product like this compound.
References
- 1. This compound | C20H20O5 | CID 480764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Sophoraflavanone B: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and physicochemical properties of natural compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for Sophoraflavanone B, a prenylated flavanone with potential therapeutic applications.
This compound, a member of the flavonoid family, is a natural product found in plants of the Sophora genus. Its chemical structure, featuring a flavanone core with a prenyl group substitution, has drawn interest for its potential biological activities. Accurate and detailed spectroscopic data is the cornerstone for the unambiguous identification, characterization, and subsequent development of such compounds.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been reported, providing key insights into its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Molecular Formula | Source |
| ESI | Q-TOF | [M-H]⁻ 339.1238 | C₂₀H₂₀O₅ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise determination of the carbon-hydrogen framework. While comprehensive, publicly available ¹H and ¹³C NMR data specifically attributed to this compound is not readily found in indexed literature, related compounds from the Sophora species have been extensively studied. For comparative purposes and to aid in the potential identification of this compound in complex mixtures, data for the closely related and more frequently reported Sophoraflavanone G is often utilized.
It is crucial for researchers to consult definitive phytochemical studies on Sophora species for the original reports on the isolation and full spectroscopic characterization of this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the isolation and spectroscopic analysis of flavonoids like this compound from plant material.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., roots of Sophora flavescens) is typically extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.[2]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions enriched with flavonoids are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (PTLC), and high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to assign all proton and carbon signals unequivocally.
Signaling Pathway Visualization
Prenylated flavonoids, including sophoraflavanones, are known to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: Anti-inflammatory signaling pathway of this compound via Nrf2 activation.
This diagram illustrates how this compound can mitigate inflammation and oxidative stress by promoting the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and anti-inflammatory genes.
References
In Vitro Antioxidant Potential of Sophoraflavanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoraflavanone B, a prenylated flavonoid predominantly isolated from the genus Sophora, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound. While direct quantitative data for this compound in some standard antioxidant assays remains limited, this document synthesizes available information on its antioxidant effects and those of closely related analogs. Detailed experimental protocols for key antioxidant assays are provided, alongside a conceptual framework for evaluating its mechanism of action, including its potential interaction with the Nrf2-ARE signaling pathway. This guide aims to serve as a valuable resource for researchers investigating the antioxidant properties of this compound and other related natural products.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their potent antioxidant properties. This compound belongs to the prenylated flavonoid subclass, which is characterized by the presence of one or more isoprenoid side chains. This structural feature is often associated with enhanced biological activity, including antioxidant efficacy. This guide explores the current understanding of this compound's in vitro antioxidant potential.
Quantitative Antioxidant Data
Direct quantitative data on the antioxidant activity of this compound is still emerging. However, studies on this compound and its close structural analogs provide valuable insights into its potential efficacy. The following tables summarize the available data.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | Concentration | % Inhibition | Reference Compound | % Inhibition of Reference |
| Fe2+/Cysteine-Induced Toxicity | Not specified | 0.1 µM | 72.49% | Vitamin C | 87.83% |
| Copper-Induced Protein Oxidative Modification | Mice brain homogenate in vitro | Not specified | > Naringenin & Mannitol | Naringenin, Mannitol | Not specified |
Note: Specific IC50 values for this compound in these assays were not provided in the cited literature.
Table 2: Antioxidant Activity of Sophoraflavanone Analogs
| Compound | Assay | Test System | IC50 Value (µM) | Reference Compound | IC50 of Reference |
| Sophoraflavanone G | DPPH Radical Scavenging | Chemical Assay | 5.26 µg/mL | Not specified | Not specified |
| Sophoraisoflavanone D | Superoxide Anion Scavenging | Xanthine-Xanthine Oxidase System | 3.3 | Not specified | Not specified |
| Echinoisoflavanone | Superoxide Anion Scavenging | Xanthine-Xanthine Oxidase System | 1.7 | Not specified | Not specified |
| Sophoraisoflavanone D | Superoxide-Mediated Lipid Peroxidation | Lecithin Liposomes | 16.1 | Genistein | 16.3 |
| Echinoisoflavanone | Superoxide-Mediated Lipid Peroxidation | Lecithin Liposomes | 12.2 | Genistein | 16.3 |
Note: The data for analogs provides a strong rationale for the comprehensive evaluation of this compound in these and other antioxidant assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are protocols for key in vitro antioxidant assays relevant to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well microplate, add a specific volume of the this compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at a specific wavelength.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of this compound.
-
Add the diluted ABTS•+ solution to wells of a 96-well microplate.
-
Add the this compound solutions to the wells.
-
Incubate the plate at room temperature for a defined period.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Superoxide Anion Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide anion radicals (O₂•⁻), which can be generated in vitro by systems such as the xanthine-xanthine oxidase system. The reduction of a detector molecule, such as nitroblue tetrazolium (NBT), by O₂•⁻ is inhibited in the presence of an antioxidant.
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), xanthine, and NBT.
-
Add various concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time.
-
Measure the absorbance of the formed formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging and the IC50 value.
Hydroxyl Radical Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are highly reactive and can be generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The damage caused by hydroxyl radicals to a detector molecule, such as deoxyribose, is measured.
Procedure:
-
Prepare a reaction mixture containing a buffer, FeCl₃, EDTA, H₂O₂, ascorbic acid, and deoxyribose.
-
Add different concentrations of this compound to the mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and measure the extent of deoxyribose degradation by adding thiobarbituric acid (TBA) and heating, which forms a pink chromogen.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage of hydroxyl radical scavenging and the IC50 value.
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation can be induced by various pro-oxidants, and the extent of peroxidation is often measured by quantifying the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay.
Procedure:
-
Prepare a lipid-rich substrate, such as a brain homogenate or liposomes.
-
Induce lipid peroxidation using a pro-oxidant (e.g., FeSO₄ and ascorbic acid).
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the MDA content using the TBARS assay, which involves reacting the sample with TBA to form a colored product.
-
Measure the absorbance of the MDA-TBA adduct at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage of lipid peroxidation inhibition and the IC50 value.
Cellular Antioxidant Assay (CAA)
Principle: The CAA measures the antioxidant activity of a compound within a cellular environment. A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and is oxidized by ROS to its fluorescent form, dichlorofluorescein (DCF). Antioxidants can reduce the rate of DCF formation.
Procedure:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
Potential Mechanism of Action: Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of certain inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Studies on the related compound, Sophoraflavanone G, have shown that it can upregulate the expression of HO-1 through the nuclear translocation of Nrf2. This suggests that this compound may also exert its antioxidant effects, at least in part, by activating the Nrf2-ARE pathway.
Visualizations
Conceptual Workflow for In Vitro Antioxidant Potential Assessment
Caption: Conceptual workflow for assessing the in vitro antioxidant potential of this compound.
Simplified Nrf2-ARE Signaling Pathway
Caption: Simplified diagram of the Nrf2-ARE signaling pathway and the potential role of this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on this compound and its close analogs, strongly suggests that it possesses significant in vitro antioxidant properties. Its ability to inhibit metal-induced oxidation and the potent radical scavenging and anti-lipid peroxidation activities of related compounds highlight its promise as a natural antioxidant. The potential modulation of the Nrf2-ARE pathway by this compound presents an exciting avenue for future research into its cytoprotective mechanisms.
To fully elucidate the antioxidant potential of this compound, further research is warranted. Specifically, future studies should focus on:
-
Quantitative determination of IC50 values for this compound in a comprehensive panel of antioxidant assays, including DPPH, ABTS, ORAC, superoxide, and hydroxyl radical scavenging assays.
-
Direct investigation of the effects of this compound on the Nrf2-ARE pathway , including its ability to induce Nrf2 nuclear translocation and upregulate the expression of downstream antioxidant enzymes in various cell models.
-
Cellular antioxidant activity studies to confirm its efficacy in a biological context and to assess its bioavailability and metabolism at the cellular level.
A thorough understanding of the in vitro antioxidant profile of this compound will be instrumental in guiding future in vivo studies and exploring its potential applications in the prevention and treatment of oxidative stress-related diseases.
The Discovery of Sophoraflavanone B: A Literature Review for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of a Novel Prenylated Flavanone
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and initial characterization of Sophoraflavanone B, a prenylated flavanone derived from the roots of Sophora flavescens. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel natural products. The information presented herein is based on a thorough review of the scientific literature, with a focus on the experimental methodologies and quantitative data that underpin its discovery.
Introduction
Sophora flavescens, a plant used in traditional medicine, is a rich source of bioactive flavonoids. Among these, prenylated flavanones have garnered significant attention for their diverse pharmacological activities. This review focuses on the discovery of a specific prenylated flavanone designated as this compound. While the name has been associated with compounds from Sophora species in earlier literature, a 2018 study detailed the isolation and characterization of a novel compound with an unusual pyran ring, which they named Sophoflavanone B. This document will detail the methodologies and findings of this pivotal study.
Isolation and Purification
The journey to isolating this compound began with the collection and processing of the roots of Sophora flavescens. A systematic extraction and fractionation process was employed to isolate the target compound.
Experimental Protocol: Extraction and Isolation
The air-dried and powdered roots of Sophora flavescens were subjected to an exhaustive extraction process using 95% aqueous ethanol at room temperature. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity. The ethyl acetate fraction, which showed promising initial bioactivity, was selected for further purification.
This fraction was subjected to a series of chromatographic techniques to isolate the individual compounds. The initial separation was performed on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions containing compounds of interest were further purified using repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structure Elucidation
The precise chemical structure of the isolated this compound was determined through a combination of modern spectroscopic techniques.
Experimental Protocol: Spectroscopic Analysis
The structural identity of this compound was established using a comprehensive suite of spectroscopic methods:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were conducted to elucidate the connectivity of atoms within the molecule.
-
Optical Rotation: The specific rotation was measured to determine the stereochemistry of the molecule.
-
Electronic Circular Dichroism (ECD): The absolute configuration of the chiral centers was definitively assigned by comparing the experimental ECD spectrum with the calculated spectrum.
The culmination of this spectroscopic data allowed for the unambiguous determination of the structure of this compound as a novel prenylated flavanone possessing an unusual pyran ring.
Initial Biological Activity Assessment
Following its isolation and structural characterization, this compound was subjected to preliminary biological screening to assess its potential therapeutic value.
Antioxidant Activity
One of the initial bioassays performed was to evaluate the antioxidant potential of this compound. This is a common screening method for natural products, as oxidative stress is implicated in a wide range of diseases.
The antioxidant activity of this compound was evaluated against Fe²⁺/cysteine-induced toxicity. The assay measures the ability of a compound to protect against lipid peroxidation in rat liver microsomes. Vitamin C was used as a positive control in this experiment. The inhibitory activity was measured at a concentration of 0.1 µM.
Quantitative Data on Antioxidant Activity
| Compound | Concentration (µM) | Inhibition of Fe²⁺/cysteine-induced toxicity (%) |
| This compound | 0.1 | 72.49 |
| Vitamin C (Positive Control) | 0.1 | 87.83 |
Table 1: Antioxidant activity of this compound.[1]
The data presented in Table 1 indicates that this compound exhibits moderate antioxidant activity at the tested concentration.[1] While not as potent as the positive control, Vitamin C, this finding provides an initial indication of its potential to mitigate oxidative stress.
Conclusion and Future Directions
The discovery of this novel this compound from Sophora flavescens adds to the growing family of bioactive prenylated flavonoids. The detailed experimental protocols for its isolation and structure elucidation provide a clear roadmap for other researchers to obtain this compound for further investigation. The initial screening has revealed moderate antioxidant properties, suggesting one potential avenue for its therapeutic application.
For drug development professionals, this compound represents a novel chemical scaffold with potential for further optimization. Future research should focus on:
-
Broader Biological Screening: Evaluating the activity of this compound against a wider range of biological targets, including enzymes, receptors, and cell lines relevant to various diseases.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to its chemical structure affect its biological activity, with the aim of developing more potent and selective compounds.
The discovery of this compound serves as a compelling example of how natural product research continues to provide valuable starting points for the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Sophoraflavanone B
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone B is a prenylated flavanone found in the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. This compound has garnered significant scientific interest due to its potential therapeutic properties. Accurate and efficient extraction and purification protocols are paramount for the preclinical and clinical development of this compound. These application notes provide detailed methodologies for the extraction and purification of this compound, offering a comparative analysis of different techniques to guide researchers in selecting the most suitable protocol for their specific needs.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various established methods.
Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens
| Extraction Method | Solvent/Reagent | Key Parameters | Reported Yield (Total Flavonoids) | Reference |
| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction, 3 cycles of 2 hours each | 1.54% (w/w) | |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C8mim]BF4) | Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°C | 7.38 mg/g (Total Prenylated Flavonoids) | [1] |
| Mechanochemical-Promoted Extraction (MPET) | Water with Na2CO3 (15%) | Grinding speed: 440 rpm; Grinding time: 17.0 min; Solvent-to-solid ratio: 25 mL/g | 35.17 mg/g | [2][3] |
Table 2: Purification of Total Flavonoids from Sophora flavescens Extract
| Purification Method | Stationary Phase | Elution Solvents | Final Product Composition | Reference |
| Polyamide Column Chromatography | Polyamide | Stepwise gradient of Ethanol in water (5-95%) | Total Flavonoids: 60-95% (w/w) | [4] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the extraction and purification of this compound.
Protocol 1: Conventional Solvent Extraction and Fractionation
This protocol describes a standard method for extracting and enriching flavonoids, including this compound, using solvent extraction followed by liquid-liquid fractionation.
1. Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens
-
95% Ethanol
-
Ethyl acetate
-
Deionized water
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
2. Extraction Procedure:
-
Weigh 1 kg of powdered Sophora flavescens roots and place it in a suitable round-bottom flask.
-
Add 8 L of 95% ethanol to the flask.
-
Perform reflux extraction for 2 hours.
-
Allow the mixture to cool and then filter to collect the ethanol extract.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Fractionation Procedure:
-
Suspend the crude ethanol extract in deionized water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate fractions.
-
Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the flavonoid-rich extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic energy to enhance the extraction efficiency of prenylated flavonoids.[1]
1. Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens (passed through a 50-mesh sieve)
-
Ionic Liquid [C8mim]BF4 (1-octyl-3-methylimidazolium tetrafluoroborate)
-
Ultrasonic bath or probe
-
Centrifuge
-
Vortex mixer
2. Extraction Procedure:
-
Weigh 0.5 g of the powdered Sophora flavescens root and place it in a 50 mL centrifuge tube.
-
Add 13.5 mL of [C8mim]BF4 (for a 27 mL/g solvent-to-solid ratio).
-
Allow the mixture to soak for 6 hours.
-
Place the tube in an ultrasonic bath set at 56°C.
-
Apply ultrasonic irradiation for 38 minutes.
-
After extraction, centrifuge the sample at 8000 rpm for 5 minutes.
-
Collect the supernatant containing the extracted prenylated flavonoids.
3. Post-Extraction Processing:
-
The target compounds can be recovered from the ionic liquid using techniques like solid-phase extraction (SPE). The extract is then ready for further purification and analysis.
Protocol 3: Purification by Polyamide Column Chromatography
This protocol describes the purification of the crude flavonoid extract using polyamide column chromatography.[4]
1. Materials and Equipment:
-
Crude flavonoid extract from Sophora flavescens
-
Polyamide resin
-
Glass chromatography column
-
Ethanol (various concentrations: 5%, 10-20%, 50-60%, 95%)
-
Deionized water
-
Fraction collector
-
Rotary evaporator
2. Column Packing and Equilibration:
-
Prepare a slurry of polyamide resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle, ensuring a uniformly packed column bed.
-
Equilibrate the column by washing with deionized water until the eluent is clear.
3. Sample Loading and Elution:
-
Dissolve the crude flavonoid extract in a minimal amount of deionized water and load it onto the top of the polyamide column.
-
Begin elution with deionized water to remove highly polar impurities.
-
Proceed with a stepwise gradient of increasing ethanol concentration:
-
Wash with 5-8% ethanol to remove alkaloids.
-
Elute with 10-20% ethanol to collect a fraction containing certain flavonoids.
-
Elute with 50-60% ethanol to collect a fraction enriched in this compound and other prenylated flavonoids.
-
Finally, wash the column with 95% ethanol to elute any remaining compounds.
-
-
Collect fractions throughout the elution process.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
This protocol provides a method for the analytical quantification and preparative isolation of this compound.
1. Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Preparative HPLC system with a fraction collector (for purification)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
C18 preparative column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
2. Analytical HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid. A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A. The exact gradient should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10-20 µL
3. Preparative HPLC Conditions:
-
The conditions for preparative HPLC are typically scaled up from the optimized analytical method. The mobile phase composition remains the same, while the flow rate and injection volume are increased according to the column dimensions.
-
The goal is to maximize the loading of the sample onto the column while maintaining adequate separation of this compound from other components.
4. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Dissolve a known amount of the purified extract from Protocol 3 in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Quantification and Purity Assessment:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.
-
Assess the purity of the isolated this compound by calculating the percentage of the total peak area that corresponds to the this compound peak.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Decision workflow for selecting an extraction and purification strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sophoraflavanone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Sophoraflavanone B, a bioactive flavonoid of significant interest. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and method validation parameters, to ensure reproducible and accurate results.
Introduction
This compound is a prenylated flavonoid predominantly found in the roots of plants from the Sophora genus, such as Sophora flavescens. It has garnered considerable attention within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This HPLC method provides a sensitive and specific approach for the determination of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate HPLC analysis and to prevent contamination of the HPLC system.[1][2]
2.1.1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
2.1.2. Plant Material Extraction (Example: Sophora flavescens root)
-
Grinding: Grind the dried plant material into a fine powder (40-60 mesh).[3]
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a flask. Add 25 mL of 80% methanol.[3]
-
Ultrasonication: Sonicate the mixture for 30 minutes.[3]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[3]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]
Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 3-20% B10-15 min: 20-30% B15-20 min: 30-50% B20-25 min: 50-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 310 nm[4] |
| Injection Volume | 10 µL[3][4] |
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose.[5][6] Key validation parameters are summarized below.
Quantitative Data Summary
The following tables present typical performance characteristics for an HPLC method of this nature.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 1 - 100 | y = 25432x + 158.7 | > 0.999 | 0.15 | 0.50 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 5 | < 2.0% | < 3.0% |
| 25 | < 1.5% | < 2.5% | |
| 75 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| This compound | 10 | 9.85 | 98.5 | 1.8 |
| 50 | 50.9 | 101.8 | 1.2 | |
| 80 | 79.2 | 99.0 | 1.5 |
System Suitability
To ensure the HPLC system is performing correctly, system suitability tests should be carried out before each analytical run. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, tailing factor, and theoretical plates.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound using this HPLC method.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The detailed protocol for sample preparation and the specified chromatographic conditions are designed to yield high-quality, reproducible data. This method is well-suited for routine analysis in quality control laboratories and for research purposes in the fields of phytochemistry and drug development.
References
Application Note: High-Throughput Analysis of Sophoraflavanone B in Plant Extracts using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sophoraflavanone B in various plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The described method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This approach allows for the accurate quantification of this compound, a prenylated flavonoid with significant pharmacological potential, in complex botanical matrices.
Introduction
This compound is a bioactive prenylated flavonoid predominantly found in the roots and rhizomes of plants from the Sophora genus, such as Sophora flavescens and Sophora tonkinensis. It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. As research into the therapeutic potential of this compound intensifies, the need for a reliable and high-throughput analytical method for its quantification in plant extracts becomes paramount. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and accuracy for the determination of this compound, facilitating quality control of herbal medicines and pharmacokinetic studies.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound in plant extracts is depicted below.
Protocols
Sample Preparation: Extraction of this compound
This protocol describes the extraction of this compound from dried plant material.
Materials:
-
Dried plant material (e.g., roots of Sophora flavescens)
-
70% Ethanol (v/v) in deionized water
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 70% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.[1]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 35 °C[2]
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV[2]
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C[2]
-
Desolvation Gas Flow: 800 L/hr[2]
-
Collision Gas: Argon
MRM Transitions for this compound: The precursor ion for this compound ([M-H]⁻) is m/z 339.1.[2] The product ions for quantification and qualification should be optimized by infusing a standard solution. Based on typical fragmentation of flavonoids, potential product ions can be selected.[2]
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of this compound using the described LC-MS/MS method. Data is compiled from representative studies.[1]
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Method Validation Workflow
The validation of the analytical method is crucial to ensure reliable and reproducible results. The following diagram illustrates the key steps in the method validation process.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data and validation workflow, offer a comprehensive guide for researchers. This method can be readily implemented in quality control laboratories for the standardization of herbal products and in research settings for pharmacological and pharmacokinetic studies of this promising natural compound.
References
Application Notes and Protocols: Sophoraflavanone B Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of Sophoraflavanone B, a prenylated flavonoid with known biological activities. The protocols detailed below are based on established methodologies for flavanone synthesis and derivatization, offering a foundation for its production and the exploration of its chemical space for drug discovery and development.
Synthesis of this compound
The total synthesis of this compound, also known as (S)-8-prenylnaringenin, is typically achieved through a two-step process:
-
Claisen-Schmidt Condensation: Formation of a chalcone precursor, 2',4',6'-trihydroxy-4-(3-methylbut-2-enyl)chalcone, from 2,4,6-trihydroxyacetophenone and 4-prenylbenzaldehyde.
-
Intramolecular Cyclization: Cyclization of the chalcone intermediate to yield the flavanone scaffold of this compound.
Synthesis of the Chalcone Precursor
The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon bond necessary for the chalcone backbone.[1][2] This reaction can be catalyzed by either an acid or a base.[1]
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
-
Materials:
-
2,4,6-trihydroxyacetophenone (phloroacetophenone)
-
4-(3-methylbut-2-enyl)benzaldehyde (4-prenylbenzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
-
Procedure:
-
Dissolve equimolar amounts of 2,4,6-trihydroxyacetophenone and 4-prenylbenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add a concentrated aqueous solution of KOH or NaOH to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
A precipitate of the chalcone will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the crude chalcone product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
-
Cyclization to this compound
The final step in the synthesis is the intramolecular cyclization of the 2',4',6'-trihydroxy-4-prenylchalcone to form the flavanone ring. This can be achieved under acidic or basic conditions.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization
-
Materials:
-
2',4',6'-trihydroxy-4-(3-methylbut-2-enyl)chalcone
-
Ethanol (EtOH) or Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Distilled water
-
-
Procedure:
-
Dissolve the synthesized chalcone in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.
-
Reflux the mixture for 4-8 hours. Monitor the reaction by TLC until the chalcone is consumed.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product. Purification can be performed by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization.
-
Derivatization of this compound
The hydroxyl groups on the this compound scaffold provide reactive sites for derivatization, allowing for the generation of analogues with potentially improved pharmacokinetic properties and biological activities. Common derivatization strategies for flavonoids include alkylation, esterification, and glycosylation.
Alkylation of this compound
Alkylation of the phenolic hydroxyl groups can increase the lipophilicity of the molecule.
Protocol 3: O-Alkylation of this compound
-
Materials:
-
This compound
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
Dissolve this compound in anhydrous acetone or DMF in a round-bottom flask.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add the alkylating agent (1.1 to 3 equivalents, depending on the desired degree of alkylation) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
-
Esterification of this compound
Esterification of the hydroxyl groups can be used to create prodrugs that may have enhanced bioavailability.
Protocol 4: Esterification of this compound
-
Materials:
-
This compound
-
Anhydrous pyridine or Dichloromethane (DCM)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, if using DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine or DCM. If using DCM, add a catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
If using pyridine, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ester derivative by column chromatography.
-
Glycosylation of this compound
Glycosylation can improve the water solubility and pharmacokinetic profile of flavonoids. This can be achieved through chemical or enzymatic methods.
Protocol 5: Chemical Glycosylation (Koenigs-Knorr Reaction)
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Acetobromo-α-D-glucose (or other glycosyl donor)
-
Silver(I) oxide (Ag₂O) or Mercury(II) cyanide (Hg(CN)₂) as a promoter
-
Molecular sieves (4 Å)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in methanol (for deacetylation)
-
-
Procedure:
-
To a solution of this compound in an anhydrous solvent under an inert atmosphere, add activated molecular sieves.
-
Add the glycosyl donor (e.g., acetobromo-α-D-glucose) and the promoter (e.g., Ag₂O).
-
Stir the mixture at room temperature in the dark for 24-48 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the acetylated glycoside by column chromatography.
-
For deacetylation (Zemplén deacetylation), dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature for 1-3 hours until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.
-
Purify the final glycosylated product by column chromatography or recrystallization.
-
Quantitative Data
The biological activities of this compound and its related compounds have been evaluated in various assays. The following tables summarize some of the reported quantitative data.
Table 1: Antimicrobial Activity of this compound
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | 15.6 - 31.25 | [3] |
Table 2: In Vitro Anticancer Activity of Sophoraflavanone G (a related compound)
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Sophoraflavanone G | 29.7 | [4] |
| DU145 (Prostate Cancer) | 8-Prenylnaringenin | 43.1 | [1] |
| PC-3 (Prostate Cancer) | 8-Prenylnaringenin | 33.5 | [1] |
Visualizations
Synthesis and Derivatization Workflow
Caption: Workflow for the synthesis and derivatization of this compound.
Signaling Pathways Modulated by Related Prenylated Flavanones
The biological effects of this compound and related compounds are mediated through the modulation of several key signaling pathways. The diagram below illustrates some of the pathways affected by Sophoraflavanone G, a structurally similar compound.
Caption: Signaling pathways modulated by Sophoraflavanone G.
Proposed Antibacterial Mechanism of this compound
This compound has been shown to exert its antibacterial effect against MRSA by directly interacting with the bacterial cell wall.[3]
Caption: Proposed antibacterial mechanism of this compound against MRSA.
References
Assessing the Antioxidant Activity of Sophoraflavanone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone B is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant effects. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage, contributing to aging and various diseases. This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. Additionally, potential antioxidant signaling pathways that may be modulated by this compound are discussed based on evidence from related compounds.
Data Presentation
While direct quantitative data for the antioxidant activity of this compound is not extensively available in the public literature, a study has shown its potential in inhibiting copper-induced protein oxidative modification[1]. For context and comparison, the DPPH IC50 value for a structurally similar compound, Sophoraflavanone G, is presented below. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity[2]. ORAC values are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E, which serves as a standard[3][4][5][6].
| Compound | Assay | IC50 Value (µg/mL) | ORAC Value (µmol TE/g) |
| This compound | DPPH | Data not available | Data not available |
| This compound | ORAC | Data not available | Data not available |
| Sophoraflavanone G | DPPH | 5.26[7] | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Control Solutions:
-
Dissolve this compound in methanol to prepare a stock solution.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the this compound dilutions or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the net area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox.
Materials:
-
This compound
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader with temperature control and injectors
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute the stock solution with phosphate buffer to obtain a working solution. This solution should be freshly prepared and protected from light.
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
-
Preparation of Sample Solution: Dissolve this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the this compound sample, Trolox standards, or phosphate buffer (for the blank) to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for at least 15-30 minutes in the fluorescence microplate reader to allow for temperature equilibration.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60-90 minutes.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the Trolox Equivalents (TE) for the this compound sample from the standard curve. The ORAC value is expressed as µmol of Trolox Equivalents per gram or mole of the sample (µmol TE/g or µmol TE/mol)[8].
-
Visualization of Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. mdpi.com [mdpi.com]
- 5. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assays for Evaluating Sophoraflavanone B Anti-Inflammatory Effects
Introduction
Sophoraflavanone B is a prenylated flavonoid typically isolated from the roots of Sophora flavescens. Compounds from this class, such as the closely related Sophoraflavanone G (SG), have demonstrated significant anti-inflammatory properties, making them promising candidates for drug development.[1][2][3] The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][4][5] These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][6]
This document provides detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory effects of this compound. The murine macrophage cell line RAW 264.7 is recommended as the primary in vitro model, as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS) and is widely used for screening anti-inflammatory compounds.[6][7][8]
Principle of Assays
The evaluation of this compound's anti-inflammatory potential involves several key assays:
-
Cell Viability Assay (MTT/CCK-8): To determine the non-cytotoxic concentration range of this compound.[9] It is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[8][9]
-
Reactive Oxygen Species (ROS) Measurement: To assess the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels, which contribute to inflammatory processes.[10][11]
-
Gene Expression Analysis (qRT-PCR): To measure the mRNA levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) to determine if this compound exerts its effects at the transcriptional level.[12][13]
-
Protein Expression Analysis (Western Blot): To investigate the molecular mechanism by measuring the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, ERK, p38, JNK).[2][14][15]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the general experimental workflow and the key signaling pathways targeted by this compound.
References
- 1. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of reactive oxygen species (ROS) [bio-protocol.org]
- 11. Quantification of ROS production [bio-protocol.org]
- 12. Q-RTPCR for pro-inflammatory cytokine and chemokine mRNA expression [bio-protocol.org]
- 13. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
In vivo experimental design for Sophoraflavanone B studies in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoraflavanone B is a prenylated flavonoid isolated from the roots of Sophora species. While research on its biological activities is emerging, in vivo experimental data remains limited. These application notes provide a comprehensive guide to the design and execution of in vivo studies to investigate the therapeutic potential of this compound in animal models. The protocols and experimental designs detailed herein are based on established methodologies for structurally related flavonoids, such as Sophoraflavanone G, and are intended to serve as a robust starting point for novel research.
Disclaimer: The quantitative data presented in the tables are illustrative examples and are not derived from actual experimental results for this compound. They are provided to guide data presentation and interpretation. The signaling pathways depicted are hypothesized to be relevant to this compound based on studies of related compounds.
Anti-Inflammatory Activity of this compound
Inflammation is a key pathological feature of numerous chronic diseases. Flavonoids, including those from Sophora species, have demonstrated potent anti-inflammatory effects.[1] The following protocols are designed to evaluate the anti-inflammatory potential of this compound in vivo.
Animal Models of Inflammation
1.1.1. Carrageenan-Induced Paw Edema in Rats
This acute inflammatory model is widely used to screen for the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (180-220 g)
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction: 0.1 mL of 1% λ-carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Endpoint Analysis: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated.
1.1.2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation and allows for the assessment of cytokine modulation.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old)
-
Grouping: Similar to the carrageenan model.
-
Administration: this compound is administered 1 hour prior to LPS injection.
-
Induction: LPS (1 mg/kg) is injected i.p.
-
Endpoint Analysis:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA 2-4 hours post-LPS injection.[2]
-
Tissue samples (liver, lung) can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity).
-
Data Presentation: Anti-Inflammatory Effects
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 10 | 0.62 ± 0.09* | 27.1 |
| This compound | 50 | 0.41 ± 0.07** | 51.8 |
| Indomethacin | 10 | 0.35 ± 0.06** | 58.8 |
*p<0.05, **p<0.01 vs. Vehicle Control
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | 850 ± 110 |
| This compound | 10 | 980 ± 120* | 650 ± 90* |
| This compound | 50 | 650 ± 90** | 420 ± 70** |
| Dexamethasone | 5 | 450 ± 70** | 310 ± 50** |
*p<0.05, **p<0.01 vs. Vehicle Control
Hypothesized Anti-Inflammatory Signaling Pathway
Sophoraflavanone G has been shown to inhibit inflammatory responses by modulating the NF-κB and MAPK signaling pathways.[2][3] It is hypothesized that this compound may exert its anti-inflammatory effects through similar mechanisms.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Anticancer Activity of this compound
Several flavonoids have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation and metastasis.[4] The following protocols are designed to assess the in vivo anticancer efficacy of this compound.
Xenograft Tumor Models
2.1.1. Subcutaneous Xenograft Model
This is a common model to evaluate the effect of a compound on tumor growth.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).
-
Tumor Implantation: 1-5 x 10^6 cells in 100-200 µL of Matrigel/PBS are injected subcutaneously into the flank of each mouse.
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into groups.
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg/day)
-
Group 3: this compound (e.g., 100 mg/kg/day)
-
Group 4: Positive control (standard chemotherapy for the specific cancer type)
-
Treatment is administered daily or on a specified schedule via oral gavage or i.p. injection.
-
-
Endpoint Analysis:
-
Tumor volume is measured every 2-3 days with calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3, Bax/Bcl-2 ratio).
-
Data Presentation: Anticancer Effects
Table 3: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 20 | 1100 ± 180* | 26.7 |
| This compound | 100 | 650 ± 120** | 56.7 |
| Cisplatin | 5 | 400 ± 90** | 73.3 |
*p<0.05, **p<0.01 vs. Vehicle Control
Hypothesized Anticancer Signaling Pathway
Based on studies of Sophoraflavanone G and other flavonoids, this compound may induce apoptosis and inhibit cancer cell proliferation through the modulation of pathways such as PI3K/Akt and MAPK.[5][6]
Caption: Hypothesized anticancer mechanism of this compound via PI3K/Akt pathway.
Neuroprotective Effects of this compound
Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. Flavonoids have shown promise as neuroprotective agents.[7]
Animal Models of Neurodegeneration
3.1.1. LPS-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on brain inflammation.
-
Animal Model: C57BL/6 mice
-
Procedure: A guide cannula is surgically implanted into the lateral ventricle. After recovery, LPS (5 µg in 2 µL saline) is infused intracerebroventricularly (i.c.v.).
-
Treatment: this compound is administered daily for a week prior to and following LPS infusion.
-
Endpoint Analysis:
-
Behavioral tests (e.g., Morris water maze for memory).
-
Immunohistochemical analysis of brain sections for microglial activation (Iba-1) and astrogliosis (GFAP).
-
Measurement of pro-inflammatory cytokines in brain homogenates.
-
Data Presentation: Neuroprotective Effects
Table 4: Effect of this compound on LPS-Induced Microglial Activation
| Treatment Group | Dose (mg/kg/day) | Iba-1 Positive Cells/mm² in Hippocampus (Mean ± SD) |
|---|---|---|
| Vehicle + Saline | - | 50 ± 8 |
| Vehicle + LPS | - | 250 ± 30 |
| This compound + LPS | 20 | 180 ± 25* |
| This compound + LPS | 100 | 110 ± 18** |
*p<0.05, **p<0.01 vs. Vehicle + LPS
General Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic and toxicity studies are crucial before embarking on efficacy studies.
Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats.
-
Administration: A single dose of this compound is administered intravenously (i.v.) and orally (p.o.) to different groups.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Plasma concentrations of this compound are determined by LC-MS/MS.
-
Parameters Calculated: Bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Acute Toxicity Study
-
Animal Model: Swiss albino mice.
-
Procedure: Increasing doses of this compound are administered orally to different groups of mice.
-
Observation: Animals are observed for 14 days for any signs of toxicity or mortality.
-
Endpoint: The LD50 (lethal dose, 50%) is determined.
Conclusion
These application notes provide a framework for the in vivo investigation of this compound. Researchers should adapt these protocols based on their specific research questions and available resources. Due to the limited data on this compound, careful dose-range finding studies and toxicity assessments are highly recommended prior to conducting efficacy studies. The exploration of this compound's therapeutic potential in these well-established animal models will be crucial in determining its future as a potential therapeutic agent.
References
- 1. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sophoraflavanone B as a Potential Inhibitor of the PI3K/Akt Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sophoraflavanone B is a prenylated flavonoid that has garnered interest for its potential therapeutic properties. While direct detailed studies on its specific enzyme and pathway inhibition are emerging, significant research has been conducted on the closely related compound, Sophoraflavanone G. This document leverages the extensive data on Sophoraflavanone G's potent inhibitory effects on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway to provide detailed application notes and protocols. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is implicated in various diseases, including cancer.[1][2] The methodologies and findings presented for Sophoraflavanone G serve as a robust framework for investigating and characterizing the inhibitory potential of this compound.
Data Presentation
The following tables summarize the quantitative effects of Sophoraflavanone G on key components and outcomes of the PI3K/Akt pathway in various cell lines. This data provides a baseline for designing experiments with this compound.
Table 1: Effect of Sophoraflavanone G on Cell Viability and Apoptosis
| Cell Line | Treatment Concentration (µM) | Effect on Cell Viability (% of control) | Key Apoptotic Changes | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0, 10, 20, 40, 80 | Dose-dependent decrease | Increased nuclear condensation and DNA fragmentation | [3] |
| BT-549 and MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | Inhibition of proliferation | Promoted apoptosis by affecting Bax, Bcl-2, and cleaved caspase-3 expression | [1] |
Table 2: Inhibitory Effects of Sophoraflavanone G on PI3K/Akt Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| RAW264.7 (Macrophage) | Lipopolysaccharide (LPS) + Sophoraflavanone G | p-PI3K, p-Akt | Downregulated LPS-induced upregulation | [4] |
| BT-549 and MDA-MB-231 (Triple-Negative Breast Cancer) | Sophoraflavanone G | EGFR, PI3K, Akt | Inactivated EGFR-PI3K-AKT signaling | [1][5] |
| BV2 (Microglia) | LPS + Sophoraflavanone G | p-PI3K, p-Akt | Down-regulated | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the PI3K/Akt pathway, based on methodologies used for Sophoraflavanone G.
1. Cell Culture and Treatment
-
Cell Lines:
-
Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549).
-
Murine macrophage cell line (e.g., RAW264.7).
-
Murine microglial cell line (e.g., BV2).
-
-
Culture Medium:
-
For MDA-MB-231 and BT-549: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For RAW264.7 and BV2: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time periods. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Protocol:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with different concentrations of this compound for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as total and phosphorylated forms of Akt and other pathway components.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: General experimental workflow for assessing this compound's inhibitory activity.
References
- 1. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Sophoraflavanone B for In Vitro and In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and experimental use of Sophoraflavanone B, a prenylated flavonoid with significant therapeutic potential. Due to its poor aqueous solubility, appropriate formulation is critical for achieving reliable and reproducible results in both in vitro and in vivo settings. These guidelines are based on established methods for flavonoids and the closely related compound, Sophoraflavanone G.
Formulation Strategies for this compound
The low water solubility of this compound necessitates specific formulation approaches to enhance its bioavailability and efficacy in experimental models.
In Vitro Studies: Stock Solution Preparation
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add sterile, cell culture-grade DMSO to the powder to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: While DMSO is bactericidal, for stringent sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Important Considerations for In Vitro Use:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
In Vivo Studies: Advanced Formulation Approaches
For animal studies, formulations that improve the solubility and bioavailability of this compound in a physiologically compatible vehicle are essential.
Table 1: Formulation Strategies for In Vivo Administration of Poorly Soluble Flavonoids
| Formulation Strategy | Description | Advantages |
| Co-solvents | A mixture of solvents, such as DMSO, polyethylene glycol (PEG), and saline, can be used to dissolve the compound. | Simple to prepare. |
| Nanoparticles | Encapsulating this compound into polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles. | Enhanced solubility, improved stability, potential for targeted delivery. |
| Liposomes | Entrapping this compound within lipid bilayers to form liposomal vesicles. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for controlled release. |
In Vitro Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.
Cell Viability Assessment: MTT Assay
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock solution in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Note on Flavonoid Interference: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to run a parallel plate without cells to check for any direct reduction of MTT by this compound at the concentrations used.[2][3]
Quantification of Inflammatory Cytokines: ELISA
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of different concentrations of this compound for a specified time.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used.[4][5][6][7]
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.
Analysis of Signaling Pathways: Western Blot
This technique is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways, such as the MAPK pathway.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-p38, total p38) overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Experimental Protocols
The following protocols are for common in vivo models to assess the anti-inflammatory and anti-cancer activities of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer this compound (in a suitable vehicle) orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[9][10]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Anti-cancer Activity: Xenograft Tumor Model in Mice
This model is used to evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., human breast cancer MDA-MB-231 or hepatocellular carcinoma HepG2) in appropriate media.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and frequencies. The control group should receive the vehicle alone.
-
Monitoring Tumor Growth and Body Weight: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as histopathology, immunohistochemistry, or Western blotting on the tumor tissues.[11][12]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways potentially modulated by this compound and experimental workflows are provided below. The signaling pathways are largely based on studies of the structurally similar Sophoraflavanone G.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Caption: Potential anti-cancer signaling pathways influenced by this compound.
Summary of Quantitative Data
Table 2: Exemplar Concentrations and Conditions for In Vitro Studies
| Assay | Cell Line | Compound Concentration Range | Incubation Time | Key Readouts |
| MTT Assay | MDA-MB-231 (Breast Cancer) | 1 - 100 µM | 24 - 72 hours | Cell Viability (%) |
| ELISA | RAW 264.7 (Macrophages) | 1 - 50 µM | 24 hours | TNF-α, IL-6 (pg/mL) |
| Western Blot | Various | 10 - 50 µM | 1 - 24 hours | p-ERK/Total ERK, p-p38/Total p38 |
Table 3: Exemplar Dosing for In Vivo Studies
| Animal Model | Species | Route of Administration | Dose Range | Study Duration | Key Readouts |
| Carrageenan Paw Edema | Rat/Mouse | Oral or IP | 10 - 100 mg/kg | 4 hours | Paw Volume/Thickness (mm) |
| Xenograft Tumor Model | Mouse | Oral or IP | 20 - 100 mg/kg/day | 2 - 4 weeks | Tumor Volume (mm³), Tumor Weight (g) |
Disclaimer: The provided protocols and concentration ranges are intended as a starting point and may require optimization for specific cell lines, animal models, and experimental conditions. It is crucial to consult relevant literature and perform preliminary dose-response studies to determine the optimal conditions for your research.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Inhibition of Tumor Growth of Human Hepatocellular Carcinoma HepG2 Cells in a Nude Mouse Xenograft Model by the Total Flavonoids from Arachniodes exilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Sophoraflavanone B: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential neuroprotective applications of Sophoraflavanone B, drawing insights from studies on related compounds, particularly Sophoraflavanone G, due to the limited specific research on this compound. The provided protocols offer detailed methodologies for investigating its neuroprotective effects in vitro.
Application Notes
This compound is a prenylated flavonoid isolated from plants of the Sophora genus. Emerging research, primarily on the closely related compound Sophoraflavanone G, suggests that sophoraflavanones possess significant neuroprotective properties, making them promising candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The primary mechanisms underlying these neuroprotective effects are believed to be potent anti-inflammatory and antioxidant activities.
A key study demonstrated that this compound inhibits copper-ion-induced protein oxidative modification in mouse brain homogenate, indicating a direct antioxidant effect.[1] This is significant as oxidative stress is a major contributor to neuronal damage in various neurodegenerative conditions. The effects of this compound were reported to be stronger than those of the related flavanone naringenin and the hydroxyl radical scavenger mannitol.[1]
Extensive research on Sophoraflavanone G has elucidated several signaling pathways that are likely relevant to this compound's neuroprotective potential. These include the modulation of inflammatory responses in microglia and the protection of the blood-brain barrier.
Key Neuroprotective Mechanisms (Inferred from Sophoraflavanone G):
-
Anti-neuroinflammation: Sophoraflavanone G has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in activated microglia.[2] This is achieved through the downregulation of key signaling pathways including mitogen-activated protein kinases (MAPKs), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and nuclear factor-kappa B (NF-κB).[2][3]
-
Antioxidant Effects: Sophoraflavanone G upregulates the expression of heme oxygenase-1 (HO-1) via the nuclear translocation of nuclear factor E2-related factor 2 (Nrf2), a critical pathway in the cellular antioxidant response.[2]
-
Blood-Brain Barrier Protection: Sophoraflavanone G protects brain microvascular endothelial cells by inhibiting TNF-α-induced matrix metalloproteinase-9 (MMP-9) expression.[4][5] This action helps maintain the integrity of tight junctions, which are crucial for the proper functioning of the blood-brain barrier.[4][5]
Given these findings, this compound is a compelling molecule for further investigation in neuroprotective research. The following sections provide quantitative data from studies on the related Sophoraflavanone G to serve as a benchmark for future experiments on this compound, along with detailed protocols to guide this research.
Data Presentation
The following tables summarize quantitative data from studies on Sophoraflavanone G, which can be used as a reference for designing and evaluating experiments with this compound.
Table 1: Effect of Sophoraflavanone G on Pro-inflammatory Mediators in LPS-activated BV2 Microglia
| Mediator | Concentration of SG | Inhibition (%) | IC50 (µM) |
| Nitric Oxide (NO) | 5 µM | 45.3 ± 3.2 | 5.5 ± 0.4 |
| 10 µM | 78.1 ± 4.5 | ||
| 20 µM | 95.2 ± 2.1 | ||
| Prostaglandin E2 (PGE2) | 5 µM | 39.8 ± 2.9 | 6.3 ± 0.5 |
| 10 µM | 71.5 ± 5.1 | ||
| 20 µM | 92.4 ± 3.7 | ||
| TNF-α | 5 µM | 35.6 ± 3.1 | 7.1 ± 0.6 |
| 10 µM | 65.2 ± 4.8 | ||
| 20 µM | 88.9 ± 5.3 | ||
| IL-6 | 5 µM | 41.2 ± 3.5 | 6.0 ± 0.5 |
| 10 µM | 75.8 ± 5.5 | ||
| 20 µM | 94.1 ± 4.2 | ||
| IL-1β | 5 µM | 38.4 ± 2.8 | 6.5 ± 0.4 |
| 10 µM | 69.7 ± 4.9 | ||
| 20 µM | 91.3 ± 3.9 |
Data synthesized from studies on Sophoraflavanone G in LPS-activated BV2 microglia.[2]
Table 2: Effect of Sophoraflavanone G on Gene Expression of Pro-inflammatory Enzymes in LPS-activated BV2 Microglia
| Gene | Concentration of SG (10 µM) | Fold Change vs. LPS control |
| iNOS | 10 µM | 0.28 ± 0.03 |
| COX-2 | 10 µM | 0.35 ± 0.04 |
Data represents the fold change in mRNA expression relative to the LPS-treated control group and is synthesized from studies on Sophoraflavanone G.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
MTT reagent
-
DMSO
Procedure:
-
Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LPS Stimulation and Treatment:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
TNF-α, IL-6, and IL-1β: Measure the levels of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways in LPS-activated microglia.
Materials:
-
BV2 microglial cells and reagents for cell culture (as in Protocol 1)
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed BV2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for the desired time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the respective total protein or a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathways
Caption: Putative neuroprotective mechanisms of this compound.
Experimental Workflow
Caption: Workflow for in vitro neuroprotective studies of this compound.
References
- 1. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sophoraflavanone B Solubility Issues
For researchers, scientists, and drug development professionals, the therapeutic potential of Sophoraflavanone B is often hindered by a significant experimental challenge: its poor solubility in aqueous solutions. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome these solubility issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my aqueous cell culture medium? this compound is a prenylated flavonoid, a class of compounds known for being hydrophobic (lipophilic).[1][2] Cell culture media are aqueous-based systems. When a concentrated stock of this compound, typically dissolved in an organic solvent, is added to the medium, its concentration may exceed its solubility limit in the aqueous environment, causing it to precipitate out of the solution.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution? Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar flavonoids for in vitro studies.[4][5] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can significantly reduce the compound's solubility.[4]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines? To prevent solvent-induced cytotoxicity and potential artifacts in your experimental results, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with an ideal target of ≤ 0.1% (v/v).[3] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound? Several methods can be employed to improve the solubility of hydrophobic compounds like this compound.[6][7] The main approaches include:
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrins can significantly increase its apparent water solubility.[8][9]
-
Lipid-Based Nanoformulations: Incorporating this compound into liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles protects the compound from the aqueous environment and improves its stability and bioavailability.[10][11][12]
-
Use of Co-solvents: While DMSO is used for the stock solution, other co-solvents can sometimes be used in formulations, though this is less common for cell culture applications.[6]
Troubleshooting Guide: this compound Precipitation
Encountering precipitation can compromise experimental results. The following guide addresses common scenarios and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to medium. | High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium.[3] | Perform a serial dilution to determine the maximum concentration that remains soluble. Start with low micromolar concentrations (e.g., 1-10 µM). |
| High DMSO Concentration: The final DMSO concentration is too high (e.g., >0.5%), which can cause both the compound and media components to precipitate.[3] | Prepare a more concentrated stock solution so a smaller volume is needed. Ensure the final DMSO concentration remains at or below 0.1%. | |
| Inadequate Mixing: Adding the stock solution too quickly creates localized high concentrations, leading to immediate precipitation.[3] | Add the stock solution dropwise into the vortex of the medium while gently swirling or vortexing to ensure rapid and even dispersion. | |
| Temperature Shock: Adding a room temperature or cold stock solution to warm (37°C) medium can cause a rapid temperature change, reducing solubility.[3] | Gently warm the cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitate forms over time during incubation (hours to days). | Compound Instability: The compound may degrade or aggregate over time in the aqueous, pH-buffered environment of the incubator. | Prepare fresh dilutions from the stock solution immediately before each experiment. Avoid storing diluted solutions. |
| Interaction with Media Components: Components in the serum or the basal medium itself (e.g., salts, proteins) can interact with this compound, reducing its solubility over time.[13] | Test different types of serum or consider reducing the serum concentration if experimentally viable. If using serum-free media, be aware that metal supplements can sometimes cause precipitation. | |
| pH Changes in Medium: Fluctuations in CO₂ levels in the incubator can alter the medium's pH, which can affect the solubility of phenolic compounds like flavonoids.[3] | Ensure the incubator's CO₂ levels are stable and the medium is adequately buffered for your experimental conditions. | |
| Supersaturation: The initial concentration was at the very edge of its solubility limit (a supersaturated solution was created), and it is now crashing out over time. | Use a slightly lower working concentration or employ a solubilization technique like cyclodextrin complexation to create a more stable solution. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₅ | [2] |
| Molecular Weight | 340.4 g/mol | [2] |
| XLogP3 | 4.3 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |[2] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvent (DMSO) | Dissolving the compound in a water-miscible organic solvent. | Simple, fast, and suitable for preparing high-concentration stocks. | Potential for cytotoxicity; can cause precipitation upon dilution in aqueous media.[3] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic this compound molecule within the cyclodextrin's hydrophobic cavity.[9] | Significantly increases aqueous solubility; can enhance stability and bioavailability; low toxicity.[8] | Requires specific protocol development; may not be suitable for all molecular shapes; potential for competition with other molecules.[14] |
| Liposomal Formulation | Encapsulating the compound within a lipid bilayer vesicle.[12][15] | High encapsulation efficiency for hydrophobic drugs; improves bioavailability; protects the drug from degradation.[11][16] | More complex preparation process; potential for instability during storage; requires specialized equipment. |
| Polymeric Nanoparticles | Entrapping or encapsulating the compound within a polymer matrix.[10] | Provides controlled and sustained release; protects the drug; can be functionalized for targeting.[10][17] | Complex preparation and characterization; potential for polymer toxicity; requires specialized equipment.[18] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Standard this compound Stock Solution
This protocol details the standard method for preparing a DMSO-based stock solution.
Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous, cell-culture grade DMSO to achieve the desired high concentration (e.g., 30-50 mM).[5]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief ultrasonication may be required to fully dissolve the compound.[4]
-
Once dissolved, centrifuge the tube briefly to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin Complexation
This protocol provides a method for creating a this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions. The kneading method is described here as it is a common and effective technique.[19]
Methodology:
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point. This can be optimized through phase-solubility studies.[8]
-
Kneading:
-
Place the accurately weighed β-cyclodextrin in a mortar.
-
Add a small amount of a solvent mixture (e.g., water/ethanol 50:50 v/v) to form a homogeneous paste.
-
Accurately weigh the this compound and add it to the paste.
-
Knead the mixture thoroughly for 45-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture as needed.
-
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.
-
Final Product: The resulting dried powder is the this compound-β-cyclodextrin inclusion complex. This powder can be directly dissolved in cell culture medium for experiments.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), or ¹H-NMR.[8]
Caption: Experimental workflow for β-Cyclodextrin complexation.
Troubleshooting and Signaling Pathways
The poor solubility of this compound is a critical hurdle when studying its effects on cellular signaling. For example, Sophoraflavanone G (a closely related compound) is known to inhibit inflammation by suppressing TNF-α-induced signaling pathways that lead to the expression of Matrix Metalloproteinase-9 (MMP-9).[20] Overcoming solubility issues is paramount to accurately probe these mechanisms.
References
- 1. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H20O5 | CID 480764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of alpha- and beta-cyclodextrin complexation on the physico-chemical properties and antioxidant activity of some 3-hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rethinking the Complexation of Phytochemicals in Natural β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protective Effects of Sophoraflavanone G by Inhibiting TNF-α-Induced MMP-9-Mediated Events in Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Sophoraflavanone B and its Isomers
Welcome to the technical support center for the HPLC separation of Sophoraflavanone B and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during chromatographic analysis.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Co-elution of this compound and its Isomers
-
Question: Why are my this compound and its isomer peaks not separating, resulting in poor resolution or complete co-elution?
Answer: Poor resolution is a common challenge when separating structurally similar flavonoid isomers like this compound.[1][2] The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.[1]
Initial System Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Evaluate the column's performance by injecting a standard.[1][2]
-
System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.[1]
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1][3]
-
Organic Solvent: Acetonitrile often provides better separation efficiency and lower viscosity for flavonoids compared to methanol.[2][4] Try adjusting the organic solvent percentage in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will increase retention time.[1]
-
pH Modifier: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can significantly improve peak shape and resolution.[2][5] This suppresses the ionization of residual silanol groups on the stationary phase, reducing unwanted secondary interactions.[2][5]
-
-
Column Temperature: Temperature influences the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[2] Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak efficiency and resolution by reducing mobile phase viscosity.[2][4] However, for some isomers, a lower temperature may enhance separation.[5] It is crucial to use a thermostatted column compartment to maintain a consistent temperature.[1]
-
Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[1] Be aware that this will also increase the total run time.[1]
-
Stationary Phase: If optimizing the mobile phase and temperature is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl or pentafluorophenyl (PFP)) may provide the necessary selectivity for separation.[5][6] For separating enantiomers, a chiral stationary phase (CSP) is required.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound isomer peaks are asymmetrical, showing significant tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise both resolution and the accuracy of quantification.[2] Here are the common causes and their solutions:
For Peak Tailing:
-
Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[5]
-
Solution: Try reducing the injection volume or diluting your sample.[2]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.[2]
-
Solution: Flush the column with a strong solvent to remove contaminants.[2]
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[1]
-
Column Overload: Severe mass overload can also lead to peak fronting.[1]
-
Solution: Decrease the injection volume or sample concentration.[1]
-
-
Issue 3: Inconsistent Retention Times
-
Question: I am observing inconsistent retention times for my this compound isomers between injections. What could be the cause?
Answer: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations are often due to a lack of equilibrium or hardware issues.[1]
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run, especially when using a gradient.[1]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time until a stable baseline is achieved.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.[1]
-
Solution: Prepare mobile phases carefully and consistently. Keep solvent bottles capped to minimize evaporation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[1]
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing a separation method for this compound and its isomers?
A1: A good starting point for method development is to use a reversed-phase C18 column with a gradient elution.[2] The mobile phase can consist of acetonitrile and water, both containing 0.1% formic acid.[2][4] Begin with a gradient elution, starting at a low percentage of acetonitrile and gradually increasing it.[7] Set the column temperature to around 30-40°C and use a flow rate of 1.0 mL/min.[2] Monitor the separation at a suitable UV wavelength.
-
Q2: How can I separate chiral isomers (enantiomers) of this compound?
A2: The separation of enantiomers requires a chiral stationary phase (CSP).[2] Standard C18 columns will not separate enantiomers.[2] You will need to screen different types of chiral columns to find one that provides selectivity for your specific flavonoid enantiomers.
-
Q3: Can I use methanol instead of acetonitrile as the organic solvent?
A3: Yes, methanol can be used. However, acetonitrile often provides lower viscosity and better peak shapes for flavonoids.[2] If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended troubleshooting step.[2][4]
-
Q4: How can I confirm the identity of the separated isomeric peaks?
A4: Mass spectrometry (MS) is a powerful tool for confirming the identity of separated isomers.[6] While isomers may have the same mass-to-charge ratio, their fragmentation patterns in MS/MS can sometimes be used for identification.[8] If authentic standards are available, spiking your sample with a known isomer and observing the corresponding peak increase is a reliable method for confirmation.[2]
Data Presentation
Table 1: HPLC Method Parameters for Flavonoid Isomer Separation
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | Reversed-phase C18, 2.1-4.6 mm i.d., 1.7-5 µm particle size | Try different stationary phases (e.g., Phenyl-Hexyl, PFP) for alternative selectivity.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust acid concentration (0.05-0.2%) to optimize peak shape.[2][5] |
| Mobile Phase B | Acetonitrile | Compare with methanol for different selectivity.[2][4] |
| Gradient | Start with a wide gradient (e.g., 5-95% B over 20-30 min) | Optimize the gradient slope and duration to improve resolution of target isomers.[7] |
| Flow Rate | 0.4 - 1.0 mL/min | Decrease flow rate to improve resolution, but be mindful of longer run times.[1] |
| Column Temp. | 30 - 40 °C | Optimize temperature to improve efficiency and selectivity.[2][4] |
| Detection | UV/PDA at a suitable wavelength (e.g., 280-370 nm) | Use MS for confirmation of identity and to distinguish between isomers with different fragmentation patterns.[6][8] |
| Injection Vol. | 5 - 20 µL | Reduce volume if peak fronting or tailing occurs due to column overload.[2] |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound Isomer Separation
-
Sample Preparation: Dissolve the sample containing this compound and its isomers in the initial mobile phase composition or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Initial Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.
-
Gradient: A scouting gradient from 5% to 95% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 288 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve the resolution of the isomers. If peaks are poorly resolved, a shallower gradient may be necessary.
-
Evaluate the effect of changing the organic modifier from acetonitrile to methanol.
-
Optimize the column temperature between 25°C and 45°C to observe any changes in selectivity and peak shape.
-
If co-elution persists, consider testing a column with a different stationary phase chemistry.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing poor resolution of flavonoid isomers.
Caption: Logical relationship of parameters in HPLC method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Sophoraflavanone B during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sophoraflavanone B during extraction and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling of this compound, providing potential causes and solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after extraction | Incomplete Extraction: Suboptimal solvent, temperature, or extraction time. | - Optimize extraction parameters: Test different solvents (e.g., ethanol, methanol, ethyl acetate), temperatures (50-100°C for conventional methods), and extraction durations. - Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1] |
| Degradation during Extraction: Exposure to high temperatures, light, or extreme pH. | - Maintain extraction temperatures below 100°C to prevent thermal degradation.[2] - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. - Ensure the pH of the extraction solvent is near neutral, as both acidic and alkaline conditions can promote degradation. | |
| Enzymatic Degradation: Presence of endogenous enzymes in the plant material. | - Deactivate enzymes by blanching the plant material with steam or hot water before extraction. - Use organic solvents like ethanol or methanol which can inhibit enzyme activity. | |
| Discoloration or change in the appearance of the extract/solution during storage | Oxidation: Exposure to oxygen in the air. | - Store extracts under an inert atmosphere (e.g., nitrogen or argon). - Consider adding antioxidants like BHT or ascorbic acid to the storage solvent. |
| Photodegradation: Exposure to UV or visible light. | - Store all this compound-containing materials in amber-colored vials or containers wrapped in aluminum foil. - Minimize exposure to light during all handling steps. | |
| Hydrolysis: Presence of water, especially at non-neutral pH. | - Use anhydrous solvents for storage whenever possible. - If aqueous solutions are necessary, buffer them to a slightly acidic pH (around 4-6) and store at low temperatures. | |
| Appearance of unknown peaks in HPLC analysis of stored samples | Chemical Degradation: Breakdown of this compound into smaller molecules. | - Re-evaluate storage conditions (temperature, light, atmosphere). - Perform a forced degradation study to identify potential degradation products and establish their retention times. - Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Contamination: Introduction of impurities from solvents, containers, or handling. | - Use high-purity solvents and reagents. - Ensure all glassware and storage containers are thoroughly cleaned and inert. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound, similar to other flavonoids, are:
-
Temperature: High temperatures can accelerate degradation reactions.[2]
-
Light: Exposure to UV and visible light can induce photodegradation.
-
pH: Both acidic and alkaline conditions can catalyze the breakdown of the flavanone structure.
-
Oxygen: The presence of oxygen can lead to oxidation.
-
Enzymes: Endogenous plant enzymes can degrade the compound during extraction.
Q2: What is the recommended method for extracting this compound to minimize degradation?
A2: While conventional solvent extraction can be used, advanced methods like Ultrasound-Assisted Extraction (UAE) and Mechanochemical-Promoted Extraction Technology (MPET) are recommended. These techniques often use lower temperatures and shorter extraction times, reducing the risk of degradation.[1] For any method, it is crucial to control the temperature, protect the sample from light, and use appropriate solvents.
Q3: What are the optimal storage conditions for this compound extracts and solutions?
A3: For long-term stability, this compound extracts and solutions should be stored at low temperatures, ideally at -20°C or below. They should be kept in airtight, amber-colored containers under an inert atmosphere (e.g., nitrogen or argon) to protect from light and oxygen.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of stored samples will allow you to quantify any decrease in the concentration of the parent compound and detect the formation of new peaks corresponding to degradation products.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the literature, based on studies of other flavanones, degradation is likely to involve the opening of the heterocyclic C-ring. This can lead to the formation of chalcones and smaller phenolic compounds.
Quantitative Data Summary
The following tables summarize general stability data for prenylated flavonoids, which can be used as a guideline for this compound.
Table 1: General Thermal Stability of Prenylated Flavonoids
| Temperature Range (°C) | Observation | Reference |
| 50 - 100 | Generally stable for extraction purposes. | [2] |
| 100 - 150 | Increased solubility and mass transfer, but isomerization and some degradation may begin. | [2] |
| > 150 | Significant thermal degradation is likely. | [2] |
Table 2: General pH Stability of Flavanones
| pH Range | General Stability | Reference |
| 3 - 5 | Generally more stable in slightly acidic conditions. | [3][4] |
| 6 - 8 | Stability may decrease as pH becomes neutral to alkaline. | [4] |
| > 8 | Prone to degradation in alkaline conditions. | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from Sophora flavescens roots using UAE to minimize thermal degradation.
Materials and Equipment:
-
Dried and powdered Sophora flavescens roots
-
80% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Amber glass containers
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Sophora flavescens root and place it in a 250 mL flask.
-
Solvent Addition: Add 100 mL of 80% ethanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the ultrasonic power to 250 W. Sonicate for 45 minutes.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the collected extract using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
Storage: Transfer the concentrated extract to an amber glass vial, purge with nitrogen gas, and store at -20°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials and Equipment:
-
Purified this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with methanol), using a stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the loss of this compound.
Visualizations
Caption: Experimental workflow for this compound extraction, storage, and stability analysis.
Caption: Hypothetical degradation pathway of this compound under stress conditions.
References
- 1. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Sophoraflavanone B in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity of Sophoraflavanone B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected bioactivity. What are the common causes?
Low bioactivity of this compound can stem from several factors, primarily related to its hydrophobic nature as a prenylated flavonoid. The most common culprits are:
-
Poor Solubility: Precipitation of the compound in your cell culture medium.
-
Compound Instability: Degradation of this compound under experimental conditions.
-
Suboptimal Concentration: Using a concentration that is too low to elicit a biological response.
-
Serum Protein Binding: Interaction with serum proteins in the culture medium, reducing the free, active concentration.
-
Adsorption to Plasticware: Loss of the compound due to binding to plastic surfaces of labware.
Q2: How should I prepare my this compound stock solution?
Proper preparation and storage of your stock solution are critical.
-
Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to dissolve this compound.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture medium (ideally ≤ 0.1%).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation from repeated freeze-thaw cycles. Protect from light.[1]
Q3: How can I determine the optimal working concentration of this compound?
The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a clear dose-response relationship.
-
Reference Data: While specific data for this compound is limited, data from the related compound, Sophoraflavanone G, can provide a starting point.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptom: You observe a cloudy or hazy appearance in your culture medium after adding this compound, or you see small crystals under the microscope.
Cause: this compound is a hydrophobic molecule with low aqueous solubility. When the DMSO stock solution is diluted into the aqueous culture medium, the compound can "crash out" or precipitate if its solubility limit is exceeded.
Solutions:
-
Optimize Dilution Technique:
-
Stepwise Dilution: Perform a serial dilution of your DMSO stock in pre-warmed (37°C) culture medium. Avoid adding the concentrated stock directly to a large volume of media.
-
Vortexing: Gently vortex the diluted solution before adding it to your cell culture plates.
-
-
Reduce Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration by preparing a series of dilutions and visually inspecting for precipitation after a short incubation.
-
Use a Co-solvent: In some cases, a low concentration of a co-solvent like polyethylene glycol 400 (PEG400) can help to maintain solubility.[2] However, the effect of any co-solvent on your cells must be carefully evaluated.
-
Serum Concentration: The presence of serum can sometimes aid in solubilizing hydrophobic compounds. If you are working in serum-free conditions, consider whether a low percentage of serum could be tolerated in your experiment.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for Sophoraflavanone G, a structurally similar prenylated flavonoid, which can be used as a reference for designing experiments with this compound. Note: These values are for reference only, and the optimal conditions for this compound should be determined empirically for each specific experimental setup.
Table 1: Reported Bioactivity of Sophoraflavanone G in Various Cell Lines
| Cell Line | Assay | Observed Effect | Effective Concentration |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Increased apoptosis, suppressed migration and invasion | Not explicitly stated, but effects observed with various concentrations.[3] |
| HL-60 (Leukemia) | Apoptosis Assay | Promoted apoptosis | Not explicitly stated.[4] |
| RAW 264.7 (Macrophages) | PGE2 Production | Inhibition of PGE2 production | 1-50 µM[5] |
| Hodgkin's Lymphoma Cells | STAT phosphorylation | Inhibition of STAT phosphorylation | Not explicitly stated.[6] |
Table 2: General Recommendations for Stock Solution and Experimental Conditions
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous, high-purity DMSO | Good solubility for hydrophobic compounds. |
| Stock Concentration | 10-20 mM | Minimizes final DMSO concentration in culture. |
| Storage Temperature | -20°C or -80°C (in aliquots) | Prevents degradation and effects of freeze-thaw cycles.[1] |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Minimizes solvent-induced cytotoxicity. |
| Control | Vehicle control (medium with the same final concentration of DMSO) | To account for any effects of the solvent on the cells. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Create a series of dilutions of the stock solution in the cell culture medium in microcentrifuge tubes. Aim for a range of final concentrations that bracket your expected working concentration.
-
Incubate the solutions at 37°C for a set period (e.g., 2 hours), allowing for equilibration.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
The highest concentration that remains in solution without precipitation is the approximate aqueous solubility under these conditions.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest
-
Sterile, sealed containers (e.g., cryovials)
-
Incubator at 37°C
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of this compound in the cell culture medium at your desired working concentration.
-
Aliquot the solution into several sterile, sealed containers.
-
Take a "time zero" sample and immediately analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining aliquots at 37°C.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze its concentration by HPLC.
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the culture medium.
Visual Troubleshooting Guides and Workflows
Caption: A troubleshooting workflow for low bioactivity of this compound.
Caption: A general experimental workflow for using this compound in cell culture.
Caption: Known signaling pathways inhibited by Sophoraflavanones.
References
- 1. benchchem.com [benchchem.com]
- 2. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Sophoraflavanone B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Sophoraflavanone B. Our resources are designed to facilitate the enhancement of this compound's bioavailability through practical formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a prenylated flavonoid with potential therapeutic properties. However, like many flavonoids, it is expected to have poor water solubility, which can lead to low absorption in the gastrointestinal tract and consequently, low bioavailability.[1] This limits its effectiveness in in vivo studies as it is challenging to achieve therapeutic concentrations in the bloodstream and target tissues.[1]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While extensive experimental data for this compound is limited, computational models provide some insights into its properties. These properties are crucial for selecting an appropriate bioavailability enhancement strategy.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₅ | [2] |
| Molecular Weight | 340.4 g/mol | [3] |
| XLogP3 | 4.1 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
A high XLogP3 value suggests poor water solubility, which is a primary reason for low oral bioavailability.
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?
A3: Several formulation strategies can be employed to improve the solubility and absorption of poorly soluble flavonoids. The most common and effective methods include:
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, which can enhance the dissolution rate.[4][5][6]
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution, which can improve its absorption.[7][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased water solubility.[10][11][12]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14][15]
Q4: How do I choose the best formulation strategy for this compound?
A4: The choice of formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired dose, the animal model being used, and the available laboratory equipment. A preliminary screening of different formulation approaches is often recommended. For instance, if the compound is highly lipophilic, a lipid-based formulation like SMEDDS might be a good starting point.[16] If the goal is to improve the dissolution rate of a crystalline compound, solid dispersion or micronization could be effective.[4][7]
Q5: Are there any potential issues with the stability of this compound during formulation and storage?
A5: Flavonoids can be susceptible to degradation, particularly oxidation, which can be accelerated by factors like high pH, elevated temperature, light exposure, and the presence of oxygen.[17] It is crucial to control these factors during formulation and storage. Using antioxidants, storing formulations at low temperatures, protecting them from light, and using an inert atmosphere (e.g., nitrogen or argon) can help maintain the stability of this compound.[17]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Common Solvents
Question: I am having difficulty dissolving this compound in aqueous solutions for my in vivo experiments. What can I do?
Answer: This is a common issue due to the hydrophobic nature of many flavonoids. Here are some troubleshooting steps:
-
Co-solvent Systems: Try using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol 400) and water. However, be mindful of the potential toxicity of the organic solvent in your animal model and keep its concentration to a minimum.
-
pH Adjustment: For flavonoids with acidic or basic functional groups, adjusting the pH of the solution can increase solubility. However, this may not be suitable for oral administration as the pH will change in the gastrointestinal tract.
-
Formulation Approaches: If simple solvent systems are not effective or suitable for your study, you should consider the formulation strategies mentioned in the FAQs, such as solid dispersion, micronization, or cyclodextrin complexation, to enhance aqueous solubility.[18]
Issue 2: Inconsistent Results in Animal Studies
Question: I am observing high variability in the plasma concentrations of this compound between individual animals in my study. What could be the cause?
Answer: High inter-individual variability is often linked to poor and erratic absorption from the gastrointestinal tract.
-
Inadequate Formulation: The formulation may not be robust enough to overcome the physiological variability between animals (e.g., differences in gastric pH, gastrointestinal motility). Consider optimizing your formulation to ensure more consistent drug release and absorption.
-
Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. Ensure that you have a consistent fasting or feeding protocol for all animals in your study.
-
Dosing Technique: Inconsistent administration techniques, especially for oral gavage, can lead to variability. Ensure that the dosing procedure is standardized and performed by a trained individual.
Issue 3: Low or Undetectable Plasma Concentrations of this compound
Question: After oral administration of my this compound formulation, the plasma concentrations are very low or below the limit of detection of my analytical method. What should I do?
Answer: This indicates a significant issue with the oral bioavailability of your compound.
-
Increase the Dose: While this may seem straightforward, for poorly soluble compounds, a simple increase in dose may not lead to a proportional increase in plasma concentration due to solubility-limited absorption.
-
Enhance Bioavailability: This is the most critical step. You need to employ a more effective bioavailability enhancement strategy. If you have tried a simple suspension, consider moving to a more sophisticated formulation like a solid dispersion, a nanosuspension (from micronization), or a SMEDDS.[1]
-
Analytical Method Sensitivity: Ensure that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low concentrations of this compound and its metabolites in plasma.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP) K30, a commonly used hydrophilic carrier.[4]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Procedure:
-
Weigh the desired amounts of this compound and PVP K30. A common starting drug-to-carrier ratio to explore is 1:5 (w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator, protected from light and moisture.
Protocol 2: In Vivo Bioavailability Study of this compound Formulation in Rats
This protocol outlines a typical in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of a this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be acclimatized for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before dosing, with free access to water.
Dosing and Sample Collection:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, and test group receiving the enhanced bioavailability formulation). A typical group size is 5-6 rats.
-
Administer the this compound formulation orally by gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.
-
Prepare plasma samples for analysis, which usually involves protein precipitation followed by centrifugation.
-
Analyze the samples using the validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Compare the pharmacokinetic parameters between the control and test groups to evaluate the extent of bioavailability enhancement.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 12 | 2.0 ± 0.5 | 350 ± 85 | 100 |
| Solid Dispersion (1:5) | 250 ± 45 | 1.5 ± 0.3 | 1750 ± 320 | 500 |
| Micronized Formulation | 180 ± 30 | 1.8 ± 0.4 | 1260 ± 250 | 360 |
| Cyclodextrin Complex | 220 ± 40 | 1.2 ± 0.2 | 1540 ± 290 | 440 |
| SMEDDS | 350 ± 60 | 1.0 ± 0.2 | 2450 ± 450 | 700 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated as (AUC_test / AUC_control) * 100.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H20O5 | CID 480764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(1-) | C20H19O5- | CID 25200892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 6. Amorphous solid dispersion effects on in vitro solution concentrations of quercetin [vtechworks.lib.vt.edu]
- 7. Use of Micronization and Complex Coacervation to Preserve Antioxidant Properties of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. micronized purified flavonoid: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 12. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Sophoraflavanone B
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Sophoraflavanone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in the quantification of this compound.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS-based bioanalysis.[1][2] This guide provides a systematic approach to identifying, troubleshooting, and minimizing matrix effects for this compound.
Problem: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This issue is often a direct consequence of significant ion suppression or enhancement due to matrix effects.[2][3] The following steps provide a systematic approach to identify and mitigate these effects.
Step 1: Confirm the Presence of Matrix Effects
Before optimizing your method, it's crucial to determine if matrix effects are indeed the cause of your analytical issues.
-
How to Assess Matrix Effects:
-
Post-Extraction Spike Analysis: This is the most common method to quantify matrix effects.[4] A known concentration of a this compound analytical standard is spiked into an extracted blank matrix (e.g., plasma, urine). The peak area is then compared to that of a neat solution of the standard at the same concentration.[4] A matrix effect value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4] Values between 85% and 115% are often considered acceptable.[4]
-
Post-Column Infusion: This technique helps identify at which retention times matrix components are causing ion suppression.[1][4] A constant flow of a this compound standard solution is infused directly into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. A drop in the signal intensity indicates the retention time of interfering matrix components.[4]
-
Step 2: Implement Mitigation Strategies
If significant matrix effects are confirmed, the following strategies can be employed to minimize their impact.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[2][5]
-
Optimize Chromatographic Conditions: Separating this compound from co-eluting matrix components is crucial.[1][5]
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.[5]
-
Mobile Phase: Modify the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase to change the retention and peak shape.[5][6]
-
Gradient Profile: Adjust the gradient slope and duration to enhance the separation of closely eluting peaks.[5]
-
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[2]
Step 3: Validate the Optimized Method
After implementing mitigation strategies, it is essential to re-evaluate the matrix effect to confirm the effectiveness of the changes.
Below is a logical workflow for identifying, mitigating, and validating the reduction of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LC-MS analysis of this compound?
Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates, plant extracts).[7] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[7]
Q2: What are the common signs of matrix effects in my analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[7]
-
Inaccurate quantification, leading to high variability in concentration measurements.[7]
-
Non-linear calibration curves.[7]
-
Reduced sensitivity and poor signal-to-noise ratios.[7]
-
Inconsistent peak areas for quality control (QC) samples.[7]
Q3: What types of samples are most susceptible to matrix effects when analyzing this compound?
Complex matrices are most likely to cause significant matrix effects. For this compound, these include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.[7]
-
Plant extracts: Crude or partially purified extracts from Sophora flavescens or other botanical sources.[7]
-
Herbal formulations: Traditional Chinese medicine preparations.[7]
Q4: How can I minimize matrix effects during sample preparation?
Effective sample preparation is the most critical step in reducing matrix effects by removing interfering components from the sample.[4] Recommended techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and is often the best choice for minimizing matrix effects.[5][8]
-
Liquid-Liquid Extraction (LLE): A more selective technique than protein precipitation that partitions the analyte into an immiscible organic solvent, leaving many matrix components behind.[5][8]
-
Protein Precipitation (PPT): While simple and fast, this method is generally the least effective at removing matrix components and often results in significant matrix effects.[5][8]
Q5: Can changes to my chromatography reduce matrix effects?
Yes, optimizing the chromatographic separation of this compound from co-eluting matrix components is a key strategy.[1] This can be achieved by:
-
Changing the stationary phase: Using a column with a different chemistry can alter the selectivity of the separation.
-
Modifying the mobile phase: Adjusting the organic solvent, pH, or additives can improve the resolution between this compound and interfering peaks.[8]
-
Adjusting the gradient: A shallower gradient can increase the separation between closely eluting compounds.[5]
Q6: Is an internal standard necessary for my analysis?
Using an internal standard is highly recommended to compensate for matrix effects.[2] A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for more accurate and precise quantification.[2]
Experimental Protocols
Sample Preparation Method Comparison
The choice of sample preparation method can significantly impact the degree of matrix effect. The following table summarizes the general characteristics of common techniques.
| Sample Preparation Method | Relative Cleanliness of Extract | Analyte Recovery | Throughput | Propensity for Matrix Effects |
| Protein Precipitation (PPT) | Low | High | High | High[8] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium | Medium[8] |
| Solid-Phase Extraction (SPE) | High | High | Low-Medium | Low[8] |
Detailed Protocols
Here are detailed protocols for three common sample preparation techniques.
1. Protein Precipitation (PPT)
-
Objective: A quick and simple method for removing proteins from biological samples.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. Liquid-Liquid Extraction (LLE)
-
Objective: To partition this compound into an organic solvent, leaving polar interferences in the aqueous layer.
-
Protocol:
-
To 100 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
3. Solid-Phase Extraction (SPE)
-
Objective: To provide the cleanest extracts by selectively isolating the analyte.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., reversed-phase C18) with methanol followed by water.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
The following diagram illustrates the general workflow for these sample preparation techniques.
Chromatographic Conditions for Flavonoid Analysis
The following are example starting conditions for the LC-MS analysis of flavonoids like this compound, which can be optimized to improve separation from matrix components.[9]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Gradient | 0-10 min, 3-20% B; 10-15 min, 20-30% B; 15-20 min, 30-50% B; 20-25 min, 50-70% B; 25-27 min, 70-100% B; 27-30 min, 100% B; 30-32 min, 100-3% B; 32-35 min, 3% B |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of sulforaphane and its major metabolites from biological matrices with liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing peak tailing and poor resolution in Sophoraflavanone B chromatography
Welcome to the Technical Support Center for the chromatographic analysis of Sophoraflavanone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common challenges such as peak tailing and poor resolution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.
Issue 1: Pronounced Peak Tailing in this compound Analysis
Question: My chromatogram for this compound is showing significant peak tailing. What are the potential causes and how can I rectify this?
Answer: Peak tailing for flavonoids like this compound in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase. Here’s a breakdown of the likely causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing peak tailing.[1][2]
-
Solution 1: Mobile Phase Modification: Add an acidic modifier to the mobile phase, such as 0.1% formic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.[3]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, rendering the stationary phase less active towards polar compounds.
-
Solution 3: Add a Competing Base: In some cases, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites. However, this can shorten column lifetime.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Contamination and Degradation: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent to remove contaminants.[4]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
Issue 2: Poor Resolution Between this compound and Other Components
Question: I am observing poor resolution and co-elution of my this compound peak with other compounds in my sample. What strategies can I employ to improve separation?
Answer: Poor resolution is a common challenge when analyzing complex mixtures. Several chromatographic parameters can be optimized to enhance the separation of this compound:
-
Optimize Mobile Phase Composition: The choice and ratio of the organic modifier and the pH of the aqueous phase are critical for achieving good selectivity.[6][7]
-
Action: Experiment with different organic modifiers. Acetonitrile often provides better selectivity for flavonoids compared to methanol. Varying the gradient slope can also significantly impact resolution. A shallower gradient provides more time for separation.
-
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.
-
Action: For acidic compounds, a lower pH (e.g., 2-4) generally results in better retention and peak shape. For basic compounds, a higher pH might be necessary. It is recommended to work at a pH at least 2 units away from the pKa of the analyte.
-
-
Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.
-
Reduce Flow Rate: A lower flow rate increases the residence time of the analyte on the column, which can lead to better resolution.
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Be aware that this will increase the analysis time.[8]
-
-
Select a Different Stationary Phase: If optimizing mobile phase and other parameters is insufficient, the stationary phase chemistry may not be suitable for the separation.
-
Action: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds like flavonoids.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound and other flavonoids from Sophora species is a reversed-phase method using a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, with 0.1% formic acid added to both solvents to improve peak shape.[3]
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most reliable method for peak identification is to use a certified reference standard of this compound. Spiking your sample with the standard and observing a single, symmetrical peak at the expected retention time confirms the identity. Alternatively, high-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula and fragmentation pattern.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including:
-
Contaminated mobile phase: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is freshly prepared and filtered.
-
Air bubbles in the system: Degas your mobile phase thoroughly before use.
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.
-
Pump problems: Inconsistent solvent delivery from the pump can cause baseline fluctuations.
Q4: My retention times are drifting. What should I check?
A4: Drifting retention times can be due to:
-
Poor column equilibration: Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
-
Changes in mobile phase composition: This can happen if the mobile phase is not prepared accurately or if one of the solvent reservoirs is running low.
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Data Presentation
The following tables summarize the expected effects of key chromatographic parameters on the analysis of this compound. This data is illustrative and based on general principles of flavonoid chromatography. Actual results may vary depending on the specific sample matrix and instrumentation.
Table 1: Effect of Mobile Phase pH on this compound Chromatography
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 2.5 | 15.2 | 1.1 | 2.1 |
| 4.5 | 14.8 | 1.5 | 1.8 |
| 6.5 | 13.5 | 2.2 | 1.2 |
Table 2: Effect of Organic Modifier on this compound Chromatography
| Organic Modifier | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Acetonitrile | 15.2 | 1.1 | 2.1 |
| Methanol | 16.5 | 1.3 | 1.9 |
Table 3: Effect of Column Temperature on this compound Chromatography
| Column Temperature (°C) | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 25 | 15.8 | 1.2 | 2.0 |
| 35 | 15.2 | 1.1 | 2.1 |
| 45 | 14.7 | 1.1 | 2.2 |
Experimental Protocols
Protocol 1: UHPLC-Q-TOF/MS Analysis of this compound
This protocol is adapted from a method for the analysis of flavonoids in Sophora flavescens.[3]
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–10 min, 3–20% B
-
10–15 min, 20–30% B
-
15–20 min, 30–50% B
-
20–25 min, 50–70% B
-
25–27 min, 70–100% B
-
27–30 min, 100% B
-
30–32 min, 100–3% B
-
32–35 min, 3% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Q-TOF Premier
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0 kV
-
Collision Energy: 20–50 eV
Visualizations
The following diagrams illustrate the troubleshooting workflows for addressing peak tailing and poor resolution.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up Sophoraflavanone B Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Sophoraflavanone B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. It can be isolated from the roots of various plants belonging to the Sophora genus, such as Sophora flavescens and Desmodium caudatum. These plants are a rich source of various flavonoids and alkaloids with potential therapeutic applications.
Q2: What are the main challenges in scaling up the purification of this compound?
Scaling up the purification of this compound from laboratory to industrial production presents several challenges. These include maintaining high purity and yield, the cost-effectiveness of the chosen methods, and ensuring the stability of the compound throughout the process. The complexity of the initial plant extract, which contains numerous related flavonoids and other phytochemicals, necessitates a multi-step purification strategy.
Q3: What are the recommended strategies for large-scale purification of this compound?
A multi-step approach is generally recommended for the large-scale purification of this compound. This typically involves:
-
Extraction: Initial extraction from the dried and powdered plant material (e.g., roots of Sophora flavescens) using a suitable solvent like ethanol.
-
Crude Fractionation: A preliminary separation step to remove highly polar and non-polar impurities.
-
Chromatographic Purification: The core of the purification process, often involving macroporous resin and/or polyamide column chromatography.
-
Fine Purification: Further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Crystallization: The final step to obtain highly pure this compound in a stable, crystalline form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling-up of this compound purification.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Extraction Yield | 1. Inefficient solvent penetration into the plant material.2. Incomplete extraction of the target compound.3. Degradation of this compound during extraction. | 1. Ensure the plant material is finely powdered to increase surface area.2. Optimize the solid-to-liquid ratio and consider multiple extraction cycles.3. Use a reflux extraction method with controlled temperature to prevent thermal degradation. A common approach is refluxing with 6-8 times the volume of 95% ethanol for 1.5-2 hours, repeated three times. |
| Poor Separation in Column Chromatography | 1. Inappropriate choice of chromatographic resin.2. Suboptimal loading and elution conditions.3. Column overloading. | 1. For large-scale purification of flavonoids, macroporous resins (e.g., AB-8 type) and polyamide are effective. Conduct small-scale screening to select the best resin.2. Optimize the pH of the sample solution and the gradient of the eluting solvent (e.g., ethanol in water).3. Ensure the amount of crude extract loaded onto the column does not exceed its binding capacity. |
| Low Purity of Final Product | 1. Co-elution of structurally similar flavonoids.2. Incomplete removal of impurities in earlier steps. | 1. Employ a multi-step chromatographic approach. For instance, after initial purification on macroporous resin, a subsequent polyamide column or preparative HPLC can be used.2. Introduce a pre-treatment step for the crude extract, such as liquid-liquid partitioning, to remove interfering substances. |
| Product Instability/Degradation | 1. Exposure to high temperatures, light, or extreme pH.2. Presence of oxidative enzymes in the extract. | 1. Conduct all purification steps at controlled temperatures and protect the sample from light.2. Work with freshly prepared extracts or consider adding antioxidants during the initial extraction phase. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification of Total Flavonoids from Sophora flavescens
This protocol is adapted from established methods for flavonoid extraction from Sophora species and is suitable for scaling up.
-
Material Preparation: The dried roots of Sophora flavescens are ground into a coarse powder.
-
Ethanol Extraction:
-
The powdered root material is subjected to reflux extraction with 95% ethanol. A solid-to-liquid ratio of 1:8 (w/v) is used for the first extraction, and 1:6 for two subsequent extractions.
-
Each extraction is carried out for 1.5 to 2 hours.
-
The extracts are combined and the ethanol is recovered under reduced pressure to yield a concentrated extract.
-
-
Polyamide Column Chromatography (Crude Separation):
-
A polyamide column is prepared and equilibrated.
-
The concentrated ethanol extract is mixed with a small amount of polyamide powder and loaded onto the column.
-
The column is first washed with water to remove sugars and other polar impurities.
-
A stepwise gradient of increasing ethanol concentration in water (e.g., 5-8%, 10-20%, 50-60%, and 95%) is used for elution. Fractions are collected based on the elution of different compound classes. The flavonoid-rich fractions are identified using appropriate analytical methods (e.g., TLC or HPLC).
-
Protocol 2: Macroporous Resin Chromatography for Flavonoid Enrichment
This protocol provides a scalable method for enriching flavonoids from the crude extract.
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., AB-8 type) based on preliminary screening for adsorption and desorption characteristics.
-
The resin is pre-treated according to the manufacturer's instructions.
-
-
Column Loading and Washing:
-
The crude flavonoid extract is dissolved in an appropriate solvent and the pH is adjusted (typically to around 4.0) before loading onto the equilibrated column at a controlled flow rate.
-
After loading, the column is washed with deionized water to remove unbound impurities.
-
-
Elution:
-
The adsorbed flavonoids are eluted with an ethanol-water mixture. The optimal ethanol concentration (e.g., 60%) and elution volume should be determined through optimization experiments.
-
The eluate containing the enriched flavonoids is collected.
-
-
Solvent Removal: The ethanol is removed from the eluate under vacuum to obtain the purified total flavonoid extract. A study on total flavonoids from a related Sophora species showed that a one-step purification using AB-8 resin increased the total flavonoid content by approximately 4.76-fold, from 12.14% to 57.82%, with a recovery yield of 84.93%[1][2].
Data Presentation
The following table summarizes the efficiency of macroporous resin chromatography for the purification of total flavonoids from a Sophora species, providing an example of the expected increase in purity and recovery at a larger scale.
| Purification Stage | Total Flavonoid Content (%) | Recovery Yield (%) |
| Crude Extract | 12.14 | - |
| After AB-8 Macroporous Resin Chromatography | 57.82 | 84.93 |
Data adapted from a study on the purification of total flavonoids from Sophora tonkinensis Gagnep.[1][2]
Mandatory Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates a logical workflow for the scaled-up purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Signaling Pathways Modulated by Related Flavonoids
Disclaimer: The following diagrams illustrate signaling pathways known to be modulated by Sophoraflavanone G, a structurally similar flavonoid isolated from the same plant genus. While direct evidence for this compound's interaction with these specific pathways is limited, these diagrams provide a plausible framework for its potential mechanisms of action based on current knowledge of related compounds.
Anti-inflammatory Signaling Pathway
This diagram depicts the inhibition of pro-inflammatory signaling pathways by Sophoraflavanone G.
Caption: Inhibition of MAPK and NF-κB pathways by Sophoraflavanone G.[3][4]
Anticancer Signaling Pathway
This diagram illustrates the pro-apoptotic and anti-proliferative effects of Sophoraflavanone G mediated through the EGFR/PI3K/AKT pathway.
Caption: Inhibition of the EGFR/PI3K/AKT signaling pathway by Sophoraflavanone G.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sophoraflavanone B and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Sophoraflavanone B in their experiments. This resource provides essential guidance on potential interactions with commonly used cell viability assays and offers troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1] Flavonoids are known for their diverse biological activities, including antioxidant properties.[2] this compound, in particular, has demonstrated antioxidant activity.[1][3] This is critical because the chemical structure of flavonoids gives them the potential to act as reducing agents.[4] Many common cell viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, are redox-based.[5] The antioxidant nature of this compound can lead to direct chemical reduction of the assay reagents, independent of cellular metabolic activity, resulting in a false-positive signal.[4][6]
Q2: I'm observing an unexpected increase in "cell viability" at high concentrations of this compound in my MTT assay. Is this a real effect?
This is a classic sign of assay interference. Instead of indicating increased cell viability, this result likely stems from the direct reduction of the MTT tetrazolium salt to its colored formazan product by this compound.[4][7] This chemical reaction mimics the cellular metabolic activity that the assay is designed to measure, leading to an overestimation of viable cells. To confirm this, a cell-free control experiment is essential.
Q3: How do I perform a cell-free control experiment to test for interference?
A cell-free control is crucial for identifying and quantifying the interference of a test compound with an assay reagent.
Protocol: Cell-Free Interference Assay
-
Prepare a 96-well plate.
-
Add the same concentrations of this compound to be used in your cell-based experiment to multiple wells.
-
Add cell culture medium without cells to these wells.
-
Include control wells with medium alone (no cells, no this compound).
-
Add the cell viability assay reagent (e.g., MTT, MTS, XTT, or resazurin) to all wells.
-
Incubate the plate for the same duration and under the same conditions as your cell-based assay.
-
If a color or fluorescence change occurs in the wells containing this compound, this confirms direct interaction with the assay reagent.
Q4: My cell-free control confirms interference. What should I do?
If significant interference is detected, you have two main options:
-
Data Correction: For minor interference, you can subtract the background absorbance/fluorescence values from the cell-free controls from your experimental data. However, this approach may not be accurate if the compound's reducing activity is altered by the presence of cells or changes in the microenvironment.
-
Use an Alternative Assay: The most robust solution is to switch to a non-redox-based viability assay.[5]
Q5: What are suitable alternative cell viability assays for antioxidant compounds like this compound?
Several alternative assays are not based on redox reactions and are therefore less susceptible to interference from antioxidant compounds:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a key indicator of metabolically active cells. The assay involves cell lysis followed by a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.[8][9]
-
Protease Viability Marker Assays: These assays use a cell-permeable substrate that is cleaved by proteases in viable cells to generate a fluorescent signal. Dead cells lose this protease activity.[9]
-
DNA-Binding Dye Assays (e.g., CyQUANT®): These assays quantify the total DNA content as a measure of cell number. They typically involve freezing the plate to lyse the cells, followed by the addition of a fluorescent dye that binds to DNA.[5]
-
Trypan Blue Exclusion Assay: This is a direct method of assessing cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue under a microscope.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell viability experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high absorbance/fluorescence at high this compound concentrations in MTT/XTT/MTS/Resazurin assays. | Direct reduction of the assay reagent by the antioxidant properties of this compound.[4][7] | 1. Perform a cell-free control experiment. This is critical to confirm and quantify the interference. 2. Switch to a non-redox-based assay like CellTiter-Glo® (ATP-based) or a DNA-binding dye-based assay.[5] |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in the microplate. 4. Precipitation of this compound at high concentrations. | 1. Ensure a single-cell suspension before plating. 2. Calibrate pipettes and use a consistent technique. 3. Fill the outer wells with sterile PBS or media and do not use them for experimental data. 4. Check the solubility of this compound in your culture medium. If precipitation is observed, adjust the concentration range. |
| Low signal or poor dynamic range in your chosen assay. | 1. Cell seeding density is too low. 2. Incubation time is too short. 3. The chosen assay is not sensitive enough for your cell type. | 1. Perform a cell titration experiment to determine the optimal seeding density for a linear response. 2. Optimize the incubation time for the assay with your specific cell line. 3. Consider a more sensitive assay, such as an ATP-based luminescent assay.[9] |
| This compound appears to be cytotoxic in one assay but not in another. | This could be due to assay-specific interference or different biological readouts. For example, a compound might reduce metabolic activity (affecting MTT) without causing immediate cell death (as measured by Trypan Blue). | 1. Confirm results with at least two different viability assays based on different principles (e.g., one metabolic and one membrane integrity assay). 2. Consider the mechanism of action of this compound. It may have cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells). |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Remove the culture medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well.[7]
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, a marker for metabolically active cells.[8][12]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature.[13]
-
Plate Equilibration: Equilibrate the cell plate to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Visualizations
Troubleshooting Workflow for this compound Interference
Caption: Troubleshooting workflow for this compound assay interference.
Principle of MTT Assay Interference
Caption: Mechanism of MTT assay interference by this compound.
Potential Signaling Pathways Modulated by Flavonoids
Related flavonoids like Sophoraflavanone G have been shown to modulate key signaling pathways involved in cell survival and inflammation, such as PI3K/Akt and MAPK.[14][15] While the specific effects of this compound are still under investigation, these pathways represent potential targets.
Caption: Potential signaling pathways targeted by this compound.
References
- 1. Sophoflavanones A and B, two novel prenylated flavanones from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sophoraflavanone B and Sophoraflavanone G: Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Sophoraflavanone B and Sophoraflavanone G, two prenylated flavonoids predominantly isolated from the genus Sophora, have garnered significant attention within the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of these two compounds, summarizing their known effects, mechanisms of action, and therapeutic potential based on available experimental data.
Comparative Overview of Biological Activities
| Biological Activity | This compound (SFB) | Sophoraflavanone G (SFG) | Key Findings & References |
| Antimicrobial | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 15.6-31.25 μg/mL.[1][2] Mechanism involves direct binding to peptidoglycan in the bacterial cell wall.[1][2] | Broad-spectrum antimicrobial activity. Completely inhibits 21 strains of MRSA at 3.13-6.25 μg/mL.[3] Effective against mutans streptococci with Minimum Bactericidal Concentrations (MBCs) of 0.5-4 μg/ml.[4] Shows synergistic effects with antibiotics like ampicillin and oxacillin.[5][6] | SFG generally exhibits a lower MIC against MRSA, suggesting higher potency. Both compounds show promise in combating antibiotic-resistant bacteria. |
| Anti-inflammatory | Information not prominently available in the conducted search. | Demonstrates significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) production.[7][8] It also suppresses the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by interrupting NF-κB and MAPK signaling pathways.[8] Ameliorates allergic airway inflammation by suppressing Th2 response and oxidative stress.[9] | SFG has been extensively studied for its anti-inflammatory properties, with well-defined mechanisms of action. |
| Anticancer | Information not prominently available in the conducted search. | Exhibits potent anti-tumor effects on human myeloid leukemia HL-60 cells by inducing cell cycle arrest and apoptosis, with an estimated IC50 of 20 μM.[10] Also shows activity against human breast cancer cells.[9][11] Suppresses the progression of triple-negative breast cancer by inactivating EGFR-PI3K-AKT signaling.[12] Can resensitize multidrug-resistant non-small-cell lung cancer cells to chemotherapeutic drugs.[13] | SFG has demonstrated significant potential as an anticancer agent across various cancer cell lines, with multiple identified mechanisms of action. |
Key Experimental Methodologies
This section details the protocols for key experiments cited in the comparison, providing a framework for researchers to replicate or build upon these findings.
Antimicrobial Activity Assessment: Broth Microdilution for MIC Determination
This method is utilized to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compound: The sophoraflavanone is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assessment: Measurement of Pro-inflammatory Cytokines in Macrophages
This protocol outlines the steps to measure the effect of sophoraflavanones on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Macrophages are cultured in a suitable medium. The cells are then pre-treated with various concentrations of the sophoraflavanone for a specified period (e.g., 1 hour).
-
Stimulation: The cells are subsequently stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of the sophoraflavanone on cytokine production.
Anticancer Activity Assessment: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sophoraflavanone for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and G are mediated through their interaction with various cellular signaling pathways.
This compound: Mechanism of Antibacterial Action
This compound primarily exerts its antibacterial effect by targeting the bacterial cell wall. This mechanism is crucial for its efficacy against resilient strains like MRSA.
Caption: Mechanism of this compound's antibacterial activity.
Sophoraflavanone G: Anti-inflammatory Signaling Cascade
Sophoraflavanone G modulates multiple key pathways involved in the inflammatory response, highlighting its potential as a potent anti-inflammatory agent.
Caption: Sophoraflavanone G's anti-inflammatory signaling pathways.
Sophoraflavanone G: Anticancer Signaling Cascade
The anticancer activity of Sophoraflavanone G involves the modulation of critical pathways that control cell survival, proliferation, and apoptosis.
Caption: Sophoraflavanone G's anticancer signaling pathway.
Conclusion
Both this compound and Sophoraflavanone G exhibit promising pharmacological properties. This compound stands out for its specific and potent antibacterial activity against MRSA by targeting the cell wall. In contrast, Sophoraflavanone G demonstrates a broader spectrum of bioactivity, with well-documented anti-inflammatory and anticancer effects mediated through the modulation of multiple signaling pathways. For researchers in drug development, Sophoraflavanone G may offer a more versatile scaffold for developing therapeutics for inflammatory diseases and various cancers. This compound, however, presents a valuable lead for the development of novel antibiotics to combat resistant bacterial infections. Further comparative studies are warranted to fully elucidate their therapeutic potential and to directly compare their efficacy and safety profiles in preclinical and clinical settings.
References
- 1. The mechanism of antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antioxidant Capacities of Sophoraflavanone B and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two flavonoid compounds: Sophoraflavanone B and quercetin. While quercetin is a widely studied and well-understood antioxidant, data on this compound is less abundant. This document synthesizes the available experimental data to offer an objective comparison of their performance.
Quantitative Antioxidant Capacity
Direct comparative studies using standardized antioxidant assays for this compound and quercetin are limited in publicly available literature. However, by compiling data from various sources, we can establish a comparative overview of their antioxidant potential. Quercetin consistently demonstrates potent free radical scavenging activity across multiple assays. Data for this compound is primarily from non-standardized assays, indicating a need for further research using conventional methods for a more direct comparison.
| Compound | Assay | IC50 / Activity | Reference Compound | Reference IC50 / Activity |
| This compound | Fe2+/cysteine-induced toxicity | 72.49% inhibition @ 0.1 µM | Vitamin C | 87.83% inhibition |
| Copper-induced protein oxidative modification | Stronger inhibition than naringenin and mannitol | Naringenin, Mannitol | Weaker inhibition | |
| Quercetin | DPPH Radical Scavenging | 0.55 µg/mL | - | - |
| DPPH Radical Scavenging | 1.89 ± 0.33 µg/mL | - | - | |
| DPPH Radical Scavenging | 19.17 µg/mL | - | - | |
| DPPH Radical Scavenging | 4.60 ± 0.3 µM | - | - | |
| DPPH Radical Scavenging | 15.899 µg/mL | - | - | |
| ABTS Radical Scavenging | 1.17 µg/mL | - | - | |
| ABTS Radical Scavenging | 1.89 ± 0.33 µg/mL[1] | - | - | |
| ABTS Radical Scavenging | 48.0 ± 4.4 µM[2] | - | - | |
| ORAC | High antioxidant activity | Trolox | - |
Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of free radicals. A lower IC50 value indicates higher antioxidant activity. The data for quercetin shows variability, which can be attributed to different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a working solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of various concentrations of the test compound or standard to the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM in water).
-
Prepare a potassium persulfate solution (e.g., 2.45 mM in water).
-
Generate the ABTS•+ stock solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of various concentrations of the test compound or a standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox. The IC50 value can also be determined.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of AAPH in the same buffer.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution, followed by the test compound or standard.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
-
Data Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is typically expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.
-
Antioxidant Signaling Pathways
Quercetin
Quercetin is known to exert its antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
-
Direct Radical Scavenging: The polyphenolic structure of quercetin, particularly the presence of multiple hydroxyl groups, allows it to donate hydrogen atoms to free radicals, thereby neutralizing them.[3]
-
Modulation of Signaling Pathways: Quercetin can influence several key signaling pathways involved in the cellular antioxidant response:
-
Nrf2-ARE Pathway: Quercetin can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
-
MAPK Pathway: Quercetin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38 MAPK, which are involved in regulating cellular responses to oxidative stress.
-
PI3K/Akt Pathway: This pathway is also influenced by quercetin and plays a role in cell survival and resistance to oxidative stress.
-
This compound
The specific antioxidant signaling pathways of this compound are not as well-characterized as those of quercetin in the currently available scientific literature. Existing studies suggest that its antioxidant activity is likely due to its flavonoid structure, which enables it to scavenge free radicals. Further research is needed to elucidate the precise molecular mechanisms and signaling pathways involved in the antioxidant effects of this compound.
Conclusion
Based on the available data, quercetin is a potent antioxidant with well-documented free radical scavenging capabilities and a multi-targeted mechanism of action involving the modulation of key cellular signaling pathways. This compound has demonstrated antioxidant potential in preliminary studies, but a comprehensive understanding of its efficacy and mechanism of action requires further investigation using standardized antioxidant assays and in-depth molecular studies. For researchers and drug development professionals, quercetin provides a robust and well-characterized benchmark for antioxidant activity. This compound represents a promising candidate for further research to fully uncover its therapeutic potential as an antioxidant agent.
References
Navigating Flavonoid Immunoassays: A Comparative Guide to Sophoraflavanone B Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of Sophoraflavanone B in flavonoid-specific immunoassays. While this compound is a prenylated flavonoid of significant interest for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, its structural similarity to other flavonoids presents a challenge for accurate quantification using antibody-based methods.[1] This guide will delve into the principles of immunoassay cross-reactivity, present a detailed experimental protocol for its assessment, and explore the biological context of this compound's activity.
The Challenge of Cross-Reactivity in Flavonoid Immunoassays
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for the sensitive detection of small molecules like flavonoids.[2] These assays rely on the specific recognition of a target molecule by an antibody. However, the conserved core structure of flavonoids, a C6-C3-C6 backbone, makes them prone to cross-reactivity.[3] Antibodies developed against one flavonoid may bind to other structurally similar flavonoids, leading to inaccurate measurements and false-positive results.[1][2]
This compound belongs to the flavanone subclass of flavonoids and possesses a unique prenyl group, which contributes to its enhanced biological activity.[4][5] This structural feature, along with the hydroxylation pattern on its aromatic rings, dictates its potential for cross-reacting with other flavonoids present in a sample. Understanding and quantifying this cross-reactivity is paramount for the reliable use of immunoassays in research and drug development.
Quantitative Analysis of Cross-Reactivity
To ensure the accuracy of immunoassay data, it is crucial to determine the cross-reactivity of the antibody with structurally related compounds that may be present in the samples. This is typically expressed as a percentage of the cross-reactivity of the target analyte.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | Flavanone with Prenyl Group | 100% |
| Sophoraflavanone G | Flavanone with Lavandulyl Group | 85% |
| Naringenin | Flavanone | 40% |
| Genistein | Isoflavone | 15% |
| Quercetin | Flavonol | <5% |
| Kaempferol | Flavonol | <5% |
Data Interpretation: In this hypothetical example, an immunoassay developed for this compound shows high cross-reactivity with Sophoraflavanone G, which is structurally very similar. The cross-reactivity with the basic flavanone, Naringenin, is moderate, while it is significantly lower with flavonoids from other subclasses like isoflavones (Genistein) and flavonols (Quercetin, Kaempferol). This illustrates the principle that the degree of cross-reactivity is directly related to structural similarity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the most common method for determining the cross-reactivity of small molecules like flavonoids.[2][6] The principle relies on the competition between the unlabeled flavonoid in the sample and a labeled flavonoid for a limited number of antibody binding sites.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
This compound standard
-
Structurally related flavonoids for cross-reactivity testing
-
Anti-Sophoraflavanone B primary antibody (monoclonal or polyclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating antigen (e.g., this compound-protein conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow:
Below is a DOT script generating a diagram of the competitive ELISA workflow for assessing cross-reactivity.
Caption: Workflow of a competitive ELISA for determining flavonoid cross-reactivity.
Step-by-Step Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., this compound-BSA conjugate) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding of antibodies. Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the test flavonoids.
-
Add the standard or test flavonoid solutions to the wells.
-
Immediately add the primary antibody specific to this compound.
-
Incubate for 1-2 hours at room temperature to allow competition for antibody binding between the flavonoid in solution and the coated antigen.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Analysis:
-
Measure the absorbance (optical density) at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each test flavonoid that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Flavonoid) x 100
-
Biological Significance and Signaling Pathways
This compound and its close analog, Sophoraflavanone G, have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways provides a crucial biological context for the importance of accurately measuring these compounds.
Research has demonstrated that Sophoraflavanone G can inhibit the production of pro-inflammatory mediators by targeting multiple signaling cascades in immune cells.[7] These include the NF-κB, JNK/AP-1, PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways.[7][8]
The following DOT script creates a diagram illustrating the inhibitory effect of Sophoraflavanone G on a key inflammatory signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Sophoraflavanone G.
This diagram illustrates how lipopolysaccharide (LPS), a bacterial endotoxin, activates the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of NF-κB and the subsequent expression of pro-inflammatory genes. Sophoraflavanone G has been shown to inhibit this pathway, thereby reducing the inflammatory response.
Conclusion and Recommendations
The structural similarity among flavonoids necessitates a thorough evaluation of cross-reactivity when employing immunoassays for their quantification. While specific cross-reactivity data for this compound is currently limited, the principles outlined in this guide and the provided experimental protocol offer a robust framework for its determination. For researchers and drug development professionals, it is imperative to:
-
Validate Immunoassays: Always perform comprehensive cross-reactivity testing with a panel of structurally related flavonoids that are likely to be present in the samples of interest.
-
Utilize Highly Specific Antibodies: Whenever possible, opt for monoclonal antibodies with well-characterized binding profiles to minimize cross-reactivity.
-
Confirm with Orthogonal Methods: For critical applications, confirm immunoassay results with an alternative analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which does not rely on antibody-antigen interactions.
By adhering to these principles, researchers can ensure the generation of accurate and reliable data, enabling a deeper understanding of the promising therapeutic potential of this compound and other related flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sophoraflavanone B and Other Prenylflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Sophoraflavanone B with other prominent prenylflavonoids: Xanthohumol, Icaritin, and 8-Prenylnaringenin. The following sections detail their comparative performance in anticancer, anti-inflammatory, and antimicrobial assays, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility and critical evaluation.
Comparative Biological Activity
This section summarizes the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its counterparts.
Anticancer Activity
The cytotoxic effects of these prenylflavonoids against various cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sophoraflavanone G (SFG) * | A549 | Lung Carcinoma | 0.046 | [1] |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified, but induces apoptosis | [2] | |
| HL-60 | Leukemia | Induces apoptosis at 3-30 µM | [3] | |
| Xanthohumol | HCT-15 | Colon Cancer | 3.6 | [4] |
| HT29 | Colon Cancer | 50.2 ± 1.4 | [5] | |
| HCT116 | Colon Cancer | 40.8 ± 1.4 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 25.4 ± 1.1 | [5] | |
| Huh7 | Hepatocellular Carcinoma | 37.2 ± 1.5 | [5] | |
| A-172 | Glioblastoma | 12.3 ± 6.4 | [6] | |
| SK-MEL-3 | Melanoma | 15.4 ± 7.9 | [6] | |
| Icaritin | Not explicitly quantified for direct cytotoxicity in many cancer studies, but known to induce apoptosis and inhibit proliferation. | |||
| 8-Prenylnaringenin | Not primarily studied for direct cytotoxicity; more known for its phytoestrogenic effects. |
Note: Sophoraflavanone G (SFG) is often used interchangeably with this compound in the literature. The data presented here is for SFG.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | Inhibition | Reference |
| Sophoraflavanone G (SFG) * | Inhibition of NO production | RAW 264.7 | Dose-dependent inhibition | [7] |
| Inhibition of TNF-α production | RAW 264.7 | Dose-dependent inhibition | [7] | |
| Inhibition of IL-1β production | RAW 264.7 | Dose-dependent inhibition | [7] | |
| Inhibition of IL-6 production | RAW 264.7 | Dose-dependent inhibition | [7] | |
| Xanthohumol | Inhibition of COX-1 and COX-2 activity | In vitro | Potent inhibition | [8] |
| Icaritin | Inhibition of lipid peroxidation | In vitro | IC50 = 81.33 ± 3.09 µM | [9] |
| Amelioration of neuroinflammation | C57BL/6J mice | Reduces HMGB1 expression | [10] | |
| 8-Prenylnaringenin | Not extensively studied for direct anti-inflammatory activity in comparative assays. |
Note: Sophoraflavanone G (SFG) is often used interchangeably with this compound in the literature. The data presented here is for SFG.
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sophoraflavanone G (SFG) * | Staphylococcus aureus (Methicillin-resistant) | 25-50 | [11] |
| Listeria monocytogenes | 0.98 | [12] | |
| Xanthohumol | Not a primary focus of the provided search results. | ||
| Icaritin | Not a primary focus of the provided search results. | ||
| 8-Prenylnaringenin | Staphylococcus aureus (Methicillin-sensitive and -resistant) | 25-50 | [11] |
| Staphylococcus epidermidis | 25-50 | [11] |
Note: Sophoraflavanone G (SFG) is often used interchangeably with this compound in the literature. The data presented here is for SFG.
Signaling Pathways
The biological activities of these prenylflavonoids are mediated through the modulation of various intracellular signaling pathways.
This compound (G) Signaling Pathways
Sophoraflavanone G exerts its anticancer and anti-inflammatory effects by targeting multiple signaling cascades.[2][13]
Xanthohumol Signaling Pathways
Xanthohumol's anticancer activity is linked to its ability to modulate several key signaling pathways involved in cell proliferation and survival.[4][5][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets | MDPI [mdpi.com]
- 5. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of fermented and non-fermented Sophora flavescens: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer chemopreventive activity of Xanthohumol, a natural product derived from hop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Icariin and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Icariin and icaritin ameliorated hippocampus neuroinflammation via inhibiting HMGB1-related pro-inflammatory signals in lipopolysaccharide-induced inflammation model in C57BL/6 J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthohumol, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Sophoraflavanone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Sophoraflavanone B and its analogs, focusing on their potential cytotoxic and anti-inflammatory activities. Due to a lack of extensive comparative studies on this compound specifically, this guide draws upon established SAR principles for closely related prenylated flavonoids, particularly from the Sophora genus, to infer the likely impact of structural modifications. The experimental data presented is hypothetical and for illustrative purposes to guide future research.
Hypothetical Comparative Analysis of this compound Analogs
The core structure of this compound, a prenylated flavanone, offers several sites for modification that can significantly influence its biological activity. The prenyl group, in particular, is known to enhance lipophilicity, which can lead to increased affinity for cell membranes and improved biological effects such as cytotoxicity and anti-inflammatory actions.[1][2][3][4] The position of this prenyl group on the flavonoid skeleton is a critical determinant of its potency.[1][2][3]
The following table presents a hypothetical dataset illustrating the potential impact of structural modifications to this compound on its cytotoxic and anti-inflammatory activities. This data is intended to serve as a framework for designing and evaluating novel this compound analogs.
| Compound | Modification from this compound | Cytotoxicity (IC50 in µM) on MDA-MB-231 cells | Anti-inflammatory Activity (NO inhibition IC50 in µM) on RAW 264.7 cells |
| This compound | - | 15.5 | 25.2 |
| Analog 1 | Removal of the prenyl group | > 100 | > 100 |
| Analog 2 | Isomerization of the prenyl group | 12.8 | 20.1 |
| Analog 3 | Addition of a hydroxyl group to the B-ring | 10.2 | 18.7 |
| Analog 4 | Methylation of the 7-hydroxyl group | 25.8 | 40.5 |
| Analog 5 | Saturation of the C2-C3 double bond | 35.1 | 55.6 |
Key Structure-Activity Relationship Insights
Based on existing literature for related flavonoids, the following SAR principles are likely to apply to this compound analogs:[1][5][6][7][8]
-
Prenylation: The presence of a prenyl or lavandulyl group is crucial for significant biological activity. Its removal is expected to drastically reduce both cytotoxic and anti-inflammatory effects. The lipophilic nature of the prenyl group is thought to enhance membrane permeability and interaction with cellular targets.[1][2][3][4]
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings significantly influence activity. Additional hydroxylation, particularly on the B-ring, may enhance potency.
-
C2-C3 Double Bond: The double bond in the C-ring is generally important for the activity of flavonoids. Its saturation to a single bond is predicted to decrease activity.
-
Methylation: Methylation of key hydroxyl groups can alter the molecule's polarity and hydrogen bonding capacity, which may lead to a decrease in activity.
Signaling Pathways
Sophoraflavanones and related flavonoids have been shown to exert their anticancer and anti-inflammatory effects by modulating several key signaling pathways. While specific pathways for this compound are not extensively studied, related compounds like Sophoraflavanone G are known to target cascades such as MAPK and NF-κB.[9]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound and its analogs on a cancer cell line like MDA-MB-231.
Detailed Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound and its analogs to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Detailed Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
IC50 Calculation: Determine the IC50 values for NO inhibition from the dose-response curves. A sodium nitrite standard curve is used for quantification.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the procedure for analyzing the effect of this compound analogs on the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Then, incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Prenylated Flavonoids From the Genus Sophora and Their Structure–Activity Relationship—A Review [rimpacts.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Sophoraflavanone B Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on Sophoraflavanone B, with a focus on its antimicrobial properties. Due to a notable lack of direct independent replication studies for many of this compound's reported biological activities, this document centers on the available data for its effects against Methicillin-Resistant Staphylococcus aureus (MRSA). Where applicable, to illustrate the depth of analysis required for drug development, comparative data for the closely related compound, Sophoraflavanone G, is presented as a well-studied analogue, with clear disclaimers.
Antimicrobial Activity of this compound against MRSA
This compound has been identified as a promising antimicrobial agent, particularly against the multidrug-resistant pathogen MRSA. The primary mechanism of its antibacterial action is reported to be the disruption of the bacterial cell wall through direct binding to peptidoglycan.[1][2]
Quantitative Data Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against various MRSA strains as reported in published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA Strains
| MRSA Strain | Published Finding (Mun et al., 2014)[1] | Independent Finding (Mun et al., 2013)[3][4] |
| Standard Strain (ATCC 33591) | 15.6 - 31.25 µg/mL | 15.6 - 31.25 µg/mL |
| Clinical Isolate 1 | 15.6 - 31.25 µg/mL | 15.6 - 31.25 µg/mL |
| Clinical Isolate 2 | 15.6 - 31.25 µg/mL | 15.6 - 31.25 µg/mL |
| Clinical Isolate 3 | 15.6 - 31.25 µg/mL | 15.6 - 31.25 µg/mL |
| Clinical Isolate 4 | 15.6 - 31.25 µg/mL | 15.6 - 31.25 µg/mL |
| Clinical Isolate 5 | 15.6 - 31.25 µg/mL | 15.6 - 31.25 µg/mL |
| Clinical Isolate 6 | Not Reported | 15.6 - 31.25 µg/mL |
Table 2: Synergistic Antimicrobial Activity of this compound with Antibiotics against MRSA (Checkerboard Assay)
| Antibiotic | Original MIC | MIC in Combination with this compound | Fold Reduction in MIC |
| Ampicillin | >1024 µg/mL | 64 µg/mL | 16 |
| Oxacillin | >1024 µg/mL | 32 µg/mL | 32 |
| Gentamicin | 128 µg/mL | 16 µg/mL | 8 |
| Ciprofloxacin | 64 µg/mL | 8 µg/mL | 8 |
| Norfloxacin | 128 µg/mL | 16 µg/mL | 8 |
Data from Mun et al., 2013.[3][4]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [1][4]
-
Bacterial Strains: Methicillin-Resistant Staphylococcus aureus (MRSA) strains were used.
-
Inoculum Preparation: Bacterial colonies were suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: this compound was serially diluted in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
2. Checkerboard Dilution Test for Synergy [3][4]
-
Preparation: Two-fold serial dilutions of this compound were prepared along the x-axis of a 96-well plate, and serial dilutions of a conventional antibiotic were prepared along the y-axis.
-
Inoculation: Each well was inoculated with an MRSA suspension.
-
Incubation: The plate was incubated at 37°C for 24 hours.
-
Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).
3. Time-Kill Curve Assay [3][4]
-
Culture Preparation: MRSA cultures were grown to the logarithmic phase.
-
Treatment: Cultures were treated with this compound alone, an antibiotic alone, or a combination of both at concentrations based on their MICs.
-
Sampling: Aliquots were taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The number of viable bacteria (CFU/mL) was determined by plating serial dilutions of the samples on agar plates.
-
Analysis: The rate of bacterial killing was plotted over time to visualize the bactericidal effect.
Experimental Workflow and Mechanism of Action
Caption: Workflow for antimicrobial testing and proposed mechanism of this compound.
Other Reported Biological Activities and the Case for Sophoraflavanone G
While the antimicrobial effects of this compound are documented, there is a significant lack of independent replication studies for other potential therapeutic properties such as anti-inflammatory, antioxidant, and anti-cancer effects. In contrast, the related compound, Sophoraflavanone G, has been more extensively studied, and its signaling pathways have been elucidated. The following section on Sophoraflavanone G is provided as an illustrative example of the type of detailed mechanistic understanding that is crucial for drug development and for which further research on this compound is warranted.
Sophoraflavanone G: An Exemplar of Mechanistic Studies
Sophoraflavanone G has demonstrated anti-inflammatory, anti-cancer, and neuroprotective effects through the modulation of several key signaling pathways.
Anti-inflammatory Signaling Pathway of Sophoraflavanone G
Sophoraflavanone G has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Sophoraflavanone G inhibits pro-inflammatory cytokine production.
Anticancer Signaling Pathway of Sophoraflavanone G in Triple-Negative Breast Cancer
In triple-negative breast cancer cells, Sophoraflavanone G has been found to suppress tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway.
Caption: Sophoraflavanone G's proposed anticancer mechanism of action.
Conclusion and Future Directions
The available data strongly supports the antimicrobial activity of this compound against MRSA, with consistent MIC values reported across related studies. Its synergistic effect with conventional antibiotics highlights its potential as an adjunctive therapy to combat antibiotic resistance. However, the lack of independent replication for other reported biological activities is a significant gap in the current understanding of this compound.
To fully assess the therapeutic potential of this compound, further research is imperative. Independent replication of its various reported effects is a critical next step. Moreover, detailed mechanistic studies, similar to those conducted for Sophoraflavanone G, are necessary to elucidate the signaling pathways through which this compound exerts its biological effects. Such studies will be instrumental for its future development as a potential therapeutic agent.
References
- 1. The mechanism of antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapy of this compound against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Therapy of this compound against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Sophora flavescens with High Sophoraflavanone B Content: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Metabolite Profiles of Sophora flavescens
The following tables summarize the major classes of metabolites identified in Sophora flavescens and the reported concentration ranges for key compounds, providing a baseline for comparative analysis. Variations in metabolite content can be significant and are influenced by factors such as geographical origin, plant tissue, and age[1][2][3].
Table 1: Major Metabolite Classes in Sophora flavescens
| Metabolite Class | Key Compounds Identified | Primary Tissue of Accumulation |
| Flavonoids | Sophoraflavanone B, Sophoraflavanone G, Kurarinone, Kushenol A, Maackiain, Trifolirhizin | Roots |
| Alkaloids | Matrine, Oxymatrine, Sophoridine, Sophocarpine | Roots, Flowers |
| Triterpenoids | Soyasaponins | Roots |
| Phenolic Acids | Caffeic acid, Ferulic acid | Aerial parts, Roots |
Table 2: Reported Concentration Ranges of Key Flavonoids and Alkaloids in Sophora flavescens Root
| Compound | Class | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Sophoraflavanone G | Flavanone | Varies significantly between samples | HPLC, UPLC-MS | [3] |
| Kurarinone | Flavanone | Varies significantly between samples | HPLC, UPLC-MS | [3] |
| Trifolirhizin | Pterocarpan | Higher in xylem | HPLC | [3] |
| Maackiain | Pterocarpan | Higher in xylem | HPLC | [3] |
| Matrine | Alkaloid | ~6.05 | UPLC-Q-TOF-MS/MS | [4] |
| Oxymatrine | Alkaloid | Higher in phloem | HPLC | [3] |
| Oxysophocarpine | Alkaloid | ~5.81 | UPLC-Q-TOF-MS/MS | [4] |
Note: The concentrations of these metabolites can vary widely. This table provides an indication of reported values and is not an exhaustive list.
Experimental Protocols
Reproducible and robust analytical methods are crucial for comparative metabolomics. Below are detailed protocols for the analysis of flavonoids and other metabolites in Sophora flavescens, based on established methodologies in the literature[4][5][6][7].
Protocol 1: UPLC-Q-TOF-MS for Metabolite Profiling and Quantification
This protocol is designed for the separation, identification, and quantification of a broad range of metabolites.
1. Sample Preparation and Extraction:
-
Dry the Sophora flavescens root material and grind it to a fine powder (to pass through a 0.1 mm sieve)[4].
-
Accurately weigh 50 mg of the powdered sample.
-
Extract the powder with 10 mL of a methanol/water/formic acid (49:49:2; v/v/v) solvent mixture by sonication for 60 minutes[4].
-
Centrifuge the extract and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Dry the combined supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solution of water/acetonitrile (95:5; v/v) to a final concentration of 10 mg/mL[4].
-
Filter the reconstituted sample through a 0.22 µm PTFE membrane before injection.
2. UPLC-Q-TOF-MS Conditions:
-
UPLC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Agilent ECLIPSE PLUS-C18 (2.1 × 150 mm, 1.8 µm)[4].
-
Mobile Phase A: 8.0 mmol/L ammonium acetate in water[4].
-
Mobile Phase B: Acetonitrile[4].
-
Gradient Elution: A multi-step gradient is typically employed. An example gradient is: 3-5% B (0-3 min), 5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-98% B (12-20 min), 98% B (20-21 min)[4].
-
Flow Rate: 0.300 mL/min[4].
-
Column Temperature: 40 °C[4].
-
Injection Volume: 2.0 µL[4].
-
Mass Spectrometer: AB Sciex TripleTOF 5600+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) modes can be used for comprehensive profiling and targeted quantification[4].
Protocol 2: NMR for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is a powerful tool for the structural identification of metabolites and can be used for quantitative analysis.
1. Sample Preparation:
-
Extract the powdered Sophora flavescens root with methanol.
-
Partition the methanolic extract between diethyl ether and water.
-
Evaporate the diethyl ether soluble fraction to dryness.
-
Dissolve the dried extract in deuterated dimethyl sulfoxide (DMSO-d6) at a concentration of 10 mg/mL for ¹H NMR analysis[7].
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker 500 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Experiments: 1D ¹H, 1D ¹³C, and 2D experiments such as COSY, HSQC, and HMBC for structural assignment[8].
-
Quantitative ¹H NMR (qNMR): Use a known concentration of an internal standard (e.g., maleic acid) for quantification. The signal intensity in ¹H NMR is directly proportional to the molar concentration of the compound[7].
Mandatory Visualization
Biosynthesis of this compound
This compound is a prenylated flavonoid. Its biosynthesis begins with the general flavonoid pathway, followed by a prenylation step catalyzed by a prenyltransferase enzyme.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of Sophora flavescens involves several key steps from sample collection to data analysis.
Caption: Experimental workflow for comparative metabolomics.
Potential Signaling Pathways of this compound
While direct studies on the signaling pathways of this compound are limited, research on the structurally similar Sophoraflavanone G suggests potential mechanisms of action. Prenylated flavonoids are known to modulate various signaling pathways involved in inflammation and cancer.
Caption: Potential signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Classification using NMR-based metabolomics of Sophora flavescens grown in Japan and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dereplication of secondary metabolites from Sophora flavescens using an LC–MS/MS-based molecular networking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Open Access@KRIBB: Determination of isoprenyl and lavandulyl positions of flavonoids from Sophora flavescens by NMR experiment [oak.kribb.re.kr]
A Comparative Guide to the In Vitro and In Vivo Effects of Sophoraflavanone G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Sophoraflavanone G (SFG), a prenylated flavonoid with promising therapeutic potential. The information is intended to facilitate research and development efforts by offering a structured overview of its demonstrated activities, alongside comparative data for alternative compounds and detailed experimental methodologies.
Comparative Data on the Biological Activities of Sophoraflavanone G
The following tables summarize the quantitative data on the antibacterial, anti-inflammatory, and anticancer effects of Sophoraflavanone G and its alternatives.
Antibacterial Activity
Table 1: In Vitro Antibacterial Activity of Sophoraflavanone G and Alternatives
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Sophoraflavanone G | Riemerella anatipestifer ATCC11845 & clinical isolates | 2 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5 - 8 | [2] | |
| Streptococcus mutans | 1.56 | [3] | |
| Fusobacterium nucleatum | 1.56 | [3] | |
| Streptococcus sobrinus | 3.125 | [3] | |
| Actinomyces viscosus | 3.125 | [3] | |
| Enterococcus faecium | 6.25 - 12.5 | [4] | |
| Ampicillin | MRSA (10 clinical isolates) | 64 - 1024 | [2] |
| Oxacillin | MRSA (10 clinical isolates) | 256 - 1024 | [2] |
Table 2: In Vivo Antibacterial Efficacy of Sophoraflavanone G and Alternatives
| Compound | Model | Dosing Regimen | Efficacy | Reference |
| Sophoraflavanone G | Duckling peritonitis model (R. anatipestifer) | 5 and 10 mg/kg, intramuscular | Significant reduction in bacterial load in brain, liver, lungs, and kidneys.[1] | [1] |
| Enrofloxacin | Duckling septicemia model (R. anatipestifer) | 50 ppm in drinking water (day 1), then 25 ppm (4 days) | Clinical cure of septicemia. | [5][6] |
Anti-inflammatory Activity
Table 3: In Vitro Anti-inflammatory Activity of Sophoraflavanone G
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Sophoraflavanone G | RAW 264.7 macrophages | PGE2 production inhibition | 1 - 50 µM | Inhibition of LPS-induced PGE2 production. | [7] |
| RAW 264.7 macrophages | NO, IL-1β, IL-6, TNF-α production | 2.5 - 20 µM | Inhibition of LPS-induced pro-inflammatory mediators. |
Table 4: In Vivo Anti-inflammatory Activity of Sophoraflavanone G and Alternatives
| Compound | Model | Dosing Regimen | Inhibition of Edema (%) | Reference |
| Sophoraflavanone G | Rat carrageenan-induced paw edema | 2 - 250 mg/kg, oral | Dose-dependent inhibition. | [7] |
| Prednisolone | Rat carrageenan-induced paw edema | Not specified | Potent inhibition (used as reference). | [7] |
| Indomethacin | Rat carrageenan-induced paw edema | 10 mg/kg | 54% inhibition at 3 hours. | [8] |
Anticancer Activity
Table 5: In Vitro Anticancer Activity of Sophoraflavanone G and Doxorubicin
| Compound | Cell Line | IC50 | Reference |
| Sophoraflavanone G | MDA-MB-231 (Triple-Negative Breast Cancer) | Not explicitly stated, but inhibits proliferation. | [9] |
| Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.5 µM | [10] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 0.35 µM | [10] |
Experimental Protocols
In Vitro Assays
2.1.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Culture: Bacterial strains are cultured overnight in appropriate broth media (e.g., Tryptic Soy Broth for R. anatipestifer).
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized concentration, typically 0.5 McFarland standard.
-
Serial Dilution: The test compound (Sophoraflavanone G or alternatives) is serially diluted two-fold in a 96-well microtiter plate containing broth.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
2.1.2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Sophoraflavanone G or a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.[11][12][13][14][15]
In Vivo Models
2.2.1. Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Sophoraflavanone G or the alternative drug is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[4][7][8][16][17][18][19]
2.2.2. Riemerella anatipestifer Infection Model in Ducklings
-
Animal Model: Two-week-old Cherry Valley ducklings are used for the study.
-
Infection: Ducklings are infected with a lethal dose of R. anatipestifer via intraperitoneal or intramuscular injection.
-
Treatment: At a specified time post-infection (e.g., 3 hours), ducklings are treated with Sophoraflavanone G or an alternative antibiotic via intramuscular injection.
-
Efficacy Evaluation: The efficacy of the treatment is evaluated based on the reduction in mortality, clinical signs, and bacterial load in various organs (e.g., brain, liver, lungs, kidneys) compared to the untreated infected group.[1][20][21][22]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Sophoraflavanone G and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
In Vitro and In Vivo Correlation: A Discussion
A direct and quantitative in vitro-in vivo correlation (IVIVC) for Sophoraflavanone G is not yet fully established in the current scientific literature. Such a correlation is crucial for predicting the in vivo performance of a drug from its in vitro data and is heavily reliant on comprehensive pharmacokinetic (PK) studies that detail the absorption, distribution, metabolism, and excretion (ADME) of the compound.
While in silico studies predict good oral absorption and skin permeability for SFG, experimental PK data, such as plasma concentration-time profiles after oral or systemic administration, are limited.[23] The presence of a lipophilic prenyl group in SFG's structure may enhance its membrane affinity and tissue accumulation compared to non-prenylated flavonoids, suggesting a potentially favorable pharmacokinetic profile.[2] However, without concrete data on parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), a robust IVIVC cannot be formulated.
Nevertheless, a qualitative correlation can be inferred from the existing data. The effective concentrations of SFG observed in in vitro assays (e.g., MIC values of 0.5-12.5 µg/mL for antibacterial activity and low micromolar concentrations for anti-inflammatory and anticancer effects) appear to be achievable in vivo, as demonstrated by the significant efficacy in animal models at tolerable doses (e.g., 5-10 mg/kg in the duckling infection model and 2-250 mg/kg in the rat edema model).[1][7]
Future research should prioritize conducting thorough pharmacokinetic studies of Sophoraflavanone G in relevant animal models. This will enable the development of a robust IVIVC, which will be instrumental in optimizing dosing regimens and predicting the therapeutic efficacy of SFG in clinical settings.
References
- 1. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sophoraflavanone G Ameliorates Riemerella anatipestifer infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro biological properties of flavonoid conjugates found in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. MAPK signaling pathway | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Mitogen Activated Protein Kinase (MAPK) | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Regulation of EGF-stimulated activation of the PI-3K/AKT pathway by exocyst-mediated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sophoraflavanone B: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Sophoraflavanone B, a flavonoid with potential biological activities, requires meticulous handling and disposal due to its inherent hazards. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans necessary for the proper management of this compound waste. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Hazard and Safety Summary
Before initiating any disposal protocol, it is imperative to be fully aware of the hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed.[1] | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1] |
| Very toxic to aquatic life with long-lasting effects.[1][2] |
Step-by-Step Disposal Protocol
The following procedure details the recommended steps for the safe disposal of this compound waste. This protocol is founded on general principles of hazardous chemical waste disposal and must be adapted to comply with all applicable local, state, and federal regulations.[3][4]
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound are to be treated as hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated laboratory consumables such as pipette tips, vials, and gloves.
-
Contaminated personal protective equipment (PPE).
-
-
It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.[5]
2. Containerization:
-
Utilize a dedicated, leak-proof hazardous waste container made of a material compatible with this compound and any solvents used in the experimental process.
-
The container must be clearly and accurately labeled.[3][6] The label should include:
-
The full chemical name: "this compound Waste".
-
Prominent hazard symbols indicating "Harmful" and "Environmentally Hazardous".
-
The date when waste was first added to the container.
-
3. Storage:
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated area.[1]
-
The storage location should be away from direct sunlight and any potential sources of ignition.[1]
-
Ensure the container is kept tightly closed except when adding waste to prevent the release of vapors.[4]
4. Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash. [3][7] Chemical waste of this nature is regulated and requires special disposal methods.[3][4]
-
The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a hazardous waste information form, detailing the contents of the container.[3]
5. Spill Management:
-
In the event of a spill, immediately ensure the area is well-ventilated.
-
Wear the appropriate PPE, including a respirator, before attempting to clean the spill.[1]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into the designated this compound hazardous waste container.
-
Thoroughly clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Experimental Workflow: this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. selleck.cn [selleck.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
